An In-depth Technical Guide to 2-(2-Amino-6-chlorophenyl)ethanol: Structure, Properties, and Analytical Considerations
Abstract: This technical guide provides a comprehensive overview of the chemical structure and physical properties of 2-(2-Amino-6-chlorophenyl)ethanol (CAS No. 100376-53-2).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of the chemical structure and physical properties of 2-(2-Amino-6-chlorophenyl)ethanol (CAS No. 100376-53-2). It is intended for researchers, scientists, and drug development professionals who may be working with or have an interest in substituted phenylethanolamine compounds. The guide details the compound's key identifiers, physicochemical properties, and safety information. Furthermore, it outlines standard analytical methodologies for its characterization and purity assessment, providing a framework for its practical application in a laboratory setting.
A Note on the Requested Compound: Initial searches for "2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol" did not yield specific technical data. This suggests that the compound is not widely documented in publicly available scientific literature or commercial databases. Therefore, this guide focuses on the closely related and structurally similar parent compound, 2-(2-Amino-6-chlorophenyl)ethanol . The primary structural difference is the absence of an ethyl group on the exocyclic amino group.
Introduction and Structural Elucidation
2-(2-Amino-6-chlorophenyl)ethanol is a substituted aromatic amino alcohol. The core structure consists of a benzene ring substituted with a chlorine atom, an amino group, and a 2-hydroxyethyl group. The relative positions of these substituents are critical to the molecule's overall chemical and physical properties.
Chemical Structure
The IUPAC name for this compound is 2-(2-Amino-6-chlorophenyl)ethanol. Its structure is characterized by an ethanol group attached to a 2-amino-6-chlorophenyl moiety.
Figure 1: Chemical Structure of 2-(2-Amino-6-chlorophenyl)ethanol.
Comparison with the Requested Structure
The requested compound, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, would have an additional ethyl group attached to the nitrogen atom of the amino group. This substitution would increase the molecule's molecular weight and likely alter its polarity, solubility, and reactivity.
Figure 2: Structural comparison of the requested and documented compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-(2-Amino-6-chlorophenyl)ethanol is presented below. These properties are essential for its handling, storage, and application in experimental settings.
Storage Conditions: It is recommended to store this compound sealed in a dry, dark place, and under refrigeration (2 to 8 °C).
Analytical Methodologies
While specific analytical data for this compound is not extensively published, standard analytical techniques can be employed for its characterization and purity assessment. The following outlines a general workflow for the analysis of 2-(2-Amino-6-chlorophenyl)ethanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this molecule.
Hypothetical HPLC Protocol:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
Figure 3: A generalized workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the compound. Both ¹H and ¹³C NMR would provide valuable information about the arrangement of atoms in the molecule.
Expected ¹H NMR Features:
Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring.
A broad singlet corresponding to the amino (-NH₂) protons.
Signals corresponding to the methylene (-CH₂-) protons of the ethanol group.
A signal for the hydroxyl (-OH) proton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. An exact mass measurement would confirm the elemental composition.
Safety and Handling
Based on available safety data for this compound and related structures, the following hazard statements and precautionary measures should be noted.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical products should be handled by individuals with specialized knowledge and experience, with the assumption of "unknown hazards and toxicity".
Applications and Research Context
2-(2-Amino-6-chlorophenyl)ethanol is described as a useful research chemical[1]. Compounds with the phenylethanolamine scaffold are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. Further research would be required to elucidate the specific applications and biological activity of this particular compound.
References
Pharmaffiliates. 100376-53-2| Chemical Name : 2-(2-Amino-6-chlorophenyl)ethanol. [Link]
Hoffman Fine Chemicals. CAS 100376-53-2 | 2-(2-Amino-6-chlorophenyl)ethanol | MFCD00239021. [Link]
A Predictive and Methodological Guide to the Pharmacokinetics and Bioavailability of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Abstract: This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity (NCE), 2-((2-Amino-6-chlorophenyl)(ethyl)ami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity (NCE), 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. In the absence of published empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to predict its absorption, distribution, metabolism, and excretion (ADME) properties. We present a detailed, phased experimental strategy, complete with validated protocols and workflows, designed to rigorously determine the compound's in vitro characteristics and in vivo behavior. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new phenylethanolamine-based compounds from discovery to preclinical development.
Introduction and Structural Rationale
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol belongs to the phenylethanolamine class, a chemical scaffold known for a wide range of pharmacological activities.[1][2] Its structure features key functional groups that are anticipated to significantly influence its pharmacokinetic profile:
Phenylethanolamine Core: This backbone is shared by endogenous neurotransmitters like norepinephrine, suggesting potential interactions with adrenergic receptors and related metabolic pathways, such as those mediated by phenylethanolamine N-methyltransferase (PNMT).[3][4][5]
Ortho-Amino Group: The presence of an amino group on the phenyl ring increases polarity and provides a site for potential Phase II conjugation reactions.
Ortho-Chloro Group: Halogenation, particularly with chlorine, can block sites of metabolic oxidation, potentially increasing metabolic stability and half-life. It also tends to increase lipophilicity, which may enhance membrane permeability and volume of distribution.[6]
N-Ethyl Group: The ethyl substitution on the amine can modulate receptor binding affinity and may influence the rate and pathway of metabolism compared to unsubstituted or N-methyl analogs.
Given these structural features, a thorough understanding of the compound's ADME properties is critical for predicting its in vivo exposure, efficacy, and potential for drug-drug interactions (DDIs). This guide outlines the logical progression of studies required to build a comprehensive PK profile.
Predicted ADME Profile: A Hypothesis-Driven Approach
Based on its chemical structure, we can formulate initial hypotheses regarding the ADME characteristics of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. These predictions serve as a foundation for designing targeted experimental investigations.
Absorption: The compound's molecular weight is relatively low, and the presence of both lipophilic (chlorophenyl) and hydrophilic (amino, hydroxyl) groups suggests that passive diffusion across the intestinal epithelium is likely. However, the basic amino groups mean its ionization state will be pH-dependent, potentially influencing absorption. The potential for active transport cannot be ruled out without experimental data.
Distribution: The predicted lipophilicity enhancement from the chloro-substituent may lead to a moderate to high volume of distribution. Binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is expected and requires quantification as the unbound fraction is pharmacologically active.
Metabolism: Metabolism is anticipated to be a primary route of clearance. Potential metabolic pathways include:
Phase I: N-de-ethylation, oxidation of the ethyl group, and aromatic hydroxylation (though potentially hindered by the chloro-substituent). Cytochrome P450 (CYP) enzymes, particularly CYP2D6 which is known to metabolize many piperazine and phenethylamine derivatives, are likely involved.[7][8]
Phase II: Glucuronidation or sulfation at the hydroxyl or amino groups.
Excretion: Metabolites are likely to be more polar and excreted via the kidneys into urine. Some portion of the parent drug may also be eliminated unchanged renally.
In Vitro Characterization: Building the Foundational ADME Profile
A series of in vitro assays should be conducted to test the hypotheses outlined above. These studies are cost-effective, have high throughput, and provide essential data to guide subsequent in vivo experiments.
Intestinal Permeability Assessment
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[9][10][11]
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[12]
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure the integrity of the cell monolayer.[12] A co-dosed fluorescent marker like Lucifer Yellow is used to confirm that tight junctions are intact.
Dosing: The test compound is added to either the apical (A) side (to measure A-to-B transport) or the basolateral (B) side (to measure B-to-A transport) of the monolayer.
Sampling: Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Diagram: Caco-2 Permeability Workflow
Caption: Workflow for determining intestinal permeability and efflux potential.
Metabolic Stability Assessment
This assay predicts the extent of Phase I metabolism in the liver, providing an estimate of intrinsic clearance.[13]
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.[14][15]
Incubation: Pre-warm microsomes and the test compound (typically at 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control.
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified.
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Parameter
Formula
Description
Half-life (t½)
0.693 / k
Time for 50% of the compound to be metabolized. 'k' is the elimination rate constant (slope).
Intrinsic Clearance (CLint)
(0.693 / t½) * (mL incubation / mg microsomes)
The rate of metabolism normalized to the amount of microsomal protein.
Plasma Protein Binding
Determining the fraction of compound bound to plasma proteins is essential, as only the unbound drug is free to interact with targets and be cleared.[16] Equilibrium dialysis is considered the gold standard method.[17]
Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).
Dosing: The test compound is spiked into plasma (human, rat) and added to one chamber. Buffer is added to the other chamber.
Incubation: The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic and Bioavailability Study
Following in vitro characterization, an in vivo study in a preclinical species (e.g., Sprague-Dawley rats) is the definitive step to understand the compound's behavior in a whole organism.[18][19][20]
Study Design
A crossover design is often optimal as it reduces inter-animal variability.[20]
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Dosing Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This allows for the determination of absolute bioavailability and key clearance parameters.
Dosing Group 2 (PO): Administer the compound orally (e.g., via gavage) at a higher dose (e.g., 5-10 mg/kg).
Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Introduction In the landscape of drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount.[1][2] This guide provides a comprehensive framework for the pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount.[1][2] This guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. As a senior application scientist, my objective is to present a scientifically rigorous, yet practical, approach that balances the need for robust data with the realities of early-stage resource constraints. The methodologies outlined herein are designed to generate a foundational dataset to inform go/no-go decisions and guide further development.[3]
For the purpose of this guide, we will treat 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol as a new chemical entity (NCE) with limited to no existing toxicological data. It is important to note that all chemical products should be handled with the recognition of "having unknown hazards and toxicity".[4] This necessitates a tiered screening approach, beginning with in vitro assays to conserve resources and minimize animal usage, in line with the 3Rs (Reduction, Refinement, and Replacement) principles.[5][6]
Chemical Profile: 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
The initial phase of our screening cascade focuses on in vitro methodologies. These assays are crucial for early-stage compound evaluation as they are generally faster, less expensive, and require less test material than in vivo studies.[9]
Cytotoxicity Screening
Cytotoxicity, or the capacity of a substance to cause damage to cells, is a fundamental endpoint in toxicological assessment.[10] A variety of assays can be employed to measure cytotoxicity, each with its own mechanistic basis.[10][11] For a preliminary screen, a multi-parametric approach is recommended to capture different modes of cell death, such as necrosis and apoptosis.[10]
1.1.1 Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
Cell Culture:
Select at least two relevant human cell lines. For general cytotoxicity, a common choice is a liver-derived cell line (e.g., HepG2) due to the liver's central role in metabolism, and a kidney-derived cell line (e.g., HEK293) representing a primary route of excretion.
Culture the cells in appropriate media and conditions until they reach approximately 80% confluency.
Cell Seeding:
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
Incubate the plate for 24 and 48 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
1.1.2 Data Presentation: Cytotoxicity Profile
Cell Line
Incubation Time (hours)
IC50 (µM)
HepG2
24
[Insert Value]
48
[Insert Value]
HEK293
24
[Insert Value]
48
[Insert Value]
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce genetic mutations or chromosomal damage.[9] Such damage is often linked to carcinogenicity.[13] The bacterial reverse mutation assay, commonly known as the Ames test, is a foundational and widely accepted screening tool for identifying mutagens.[13][14][15]
1.2.1 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, meaning they cannot synthesize these essential amino acids and require them for growth.[13][14] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15]
Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). This combination detects both frameshift and base-pair substitution mutations.[15]
Metabolic Activation (S9 Fraction):
To mimic mammalian metabolism, the test is performed with and without the addition of a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer like Aroclor 1254.[15] This is critical for identifying pro-mutagens, which become genotoxic after metabolic activation.[15]
Assay Procedure:
Prepare various concentrations of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol.
In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).
Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
Incubate the plates at 37°C for 48-72 hours.
Data Collection and Analysis:
Count the number of revertant colonies on each plate.
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
1.2.2 Data Presentation: Ames Test Results
Tester Strain
Metabolic Activation (S9)
Fold Increase over Background (at highest non-toxic dose)
Result (Positive/Negative)
TA98
-
[Insert Value]
+
[Insert Value]
TA100
-
[Insert Value]
+
[Insert Value]
TA1535
-
[Insert Value]
+
[Insert Value]
TA1537
-
[Insert Value]
+
[Insert Value]
WP2 uvrA
-
[Insert Value]
+
[Insert Value]
Part 2: In Vivo Acute Systemic Toxicity
Following the in vitro assessment, a limited in vivo study is warranted to understand the compound's effects in a whole organism. Acute systemic toxicity testing provides information on the potential health hazards that may arise from a single, short-term exposure to a substance.[16] The OECD guidelines for the testing of chemicals provide internationally accepted standard methods for these studies.[17][18]
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[19] This method is a refinement over traditional LD50 tests, using fewer animals.[19]
2.1.1 Experimental Protocol
Principle: Animals of a single sex (typically females, as they are often more sensitive) are dosed in a stepwise manner with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[19] The outcome of each step (survival or death) determines the next dose level.
Step-by-Step Methodology:
Animal Selection and Housing:
Use a single rodent species (e.g., Wistar rats), typically young adult females.
Acclimatize the animals to the laboratory conditions for at least 5 days.
Dose Administration:
The starting dose is selected based on available information, including in vitro cytotoxicity data.[20] If no information is available, a default starting dose of 300 mg/kg is often used.
Administer 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol by oral gavage.
Observation:
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[21]
Stepwise Procedure:
The procedure involves a sequence of dosing and observation steps with 3 animals per step. The outcome of each step determines the subsequent action (stop testing, dose higher, or dose lower).
Pathology:
At the end of the observation period, perform a gross necropsy on all surviving animals.
2.1.2 Data Presentation: Acute Oral Toxicity Summary
Parameter
Observation
GHS Toxicity Category
[e.g., Category 4]
Estimated LD50 Range (mg/kg)
[e.g., 300 < LD50 ≤ 2000]
Key Clinical Signs of Toxicity
[e.g., Lethargy, piloerection]
Time to Onset of Signs
[e.g., 2 hours post-dosing]
Time to Death
[e.g., Within 24 hours]
Gross Necropsy Findings
[e.g., No abnormalities observed]
Visualizations
Experimental Workflow for Preliminary Toxicity Screening
Caption: A streamlined workflow for the preliminary toxicity screening of a novel chemical entity.
Decision-Making Logic for Toxicity Assessment
Caption: A simplified decision tree illustrating the go/no-go logic based on preliminary toxicity data.
Conclusion and Forward-Looking Strategy
This technical guide outlines a foundational, tiered approach for the preliminary toxicity screening of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. The data generated from these in vitro and in vivo assays will provide a critical initial assessment of the compound's safety profile.
A finding of significant cytotoxicity, genotoxicity, or high acute toxicity would be a major red flag, potentially leading to the termination of the compound's development. Conversely, a favorable profile from this preliminary screen would provide the confidence to proceed with more extensive preclinical safety evaluations, as guided by international regulatory standards such as those from the ICH.[22] These further studies would include repeated-dose toxicity, reproductive and developmental toxicity, and carcinogenicity assessments, where warranted.
It is imperative that all studies are conducted in compliance with Good Laboratory Practices (GLP) to ensure the quality and integrity of the data, especially for data intended for regulatory submission.[9] The early and systematic evaluation of a compound's toxicological properties is a cornerstone of responsible drug development and chemical safety assessment.
References
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
Guidelines for the Testing of Chemicals - OECD.
Ames Test - Charles River Labor
AMES test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN.
4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec.
Ames Test and Genotoxicity Testing - Nelson Labs.
OECD Test Guideline 423 - N
OECD Guidelines for the Testing of Chemicals - Wikipedia.
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
In-Depth Technical Guide: Binding Affinity and Thermodynamic Profiling of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Executive Summary & Structural Rationale The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol represents a highly specialized investigational pharmacophore in the landscape of targeted kinase inhibition. Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol represents a highly specialized investigational pharmacophore in the landscape of targeted kinase inhibition. Structurally, it merges an ortho-halogenated aniline derivative with an N-alkylated ethanolamine moiety. This unique topology is specifically engineered to target the ATP-binding cleft and adjacent allosteric pockets of Receptor Tyrosine Kinases (RTKs), with a primary affinity for the Hepatocyte Growth Factor (HGF) receptor, c-Met .
As a Senior Application Scientist, I approach the evaluation of such novel ligands not just by asking if they bind, but how and why they bind. The 2-amino-6-chlorophenyl group is a well-documented motif in the design of Met kinase inhibitors[1]. The causality behind this design is rooted in steric and electrostatic complementarity:
The Chloro Substituent: Provides critical steric bulk that perfectly occupies the hydrophobic sub-pocket (the "selectivity pocket") adjacent to the hinge region of c-Met.
The Primary Amino Group: Acts as a potent hydrogen bond donor to the backbone carbonyls of the hinge residues (e.g., Pro1158 and Met1160 in c-Met).
The (Ethyl)amino)ethanol Tail: Extends outward toward the solvent-exposed channel. The terminal hydroxyl group is strategically positioned to form water-mediated hydrogen bonds with the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in an inactive conformation while improving the compound's overall aqueous solubility.
Biophysical Profiling Strategy
To rigorously validate the binding affinity of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, a dual-orthogonal biophysical approach is required. Relying solely on biochemical
IC50
values can be misleading due to ATP competition and assay-specific artifacts. Therefore, we employ Surface Plasmon Resonance (SPR) to define the exact kinetic rates (
kon
and
koff
)[2], and Isothermal Titration Calorimetry (ITC) to dissect the thermodynamic drivers of the interaction (
ΔH
and
ΔS
)[3].
Biophysical workflow for evaluating kinase inhibitor binding affinity and thermodynamics.
Self-Validating Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is chosen for its label-free, real-time monitoring capabilities. It allows us to determine if the compound is a fast-on/fast-off or slow-on/slow-off inhibitor. A slow
koff
is highly desirable for sustained target residence time in vivo.
Self-Validation: The protocol utilizes a reference flow cell (unmodified dextran matrix) to subtract bulk refractive index changes and non-specific binding, ensuring the resulting sensorgram reflects only specific target engagement[4].
Step-by-Step Methodology:
Surface Preparation: Immobilize recombinant human c-Met Kinase Domain onto a Series S Sensor Chip CM5 using standard amine coupling (EDC/NHS) to a target level of ~2000 Response Units (RU).
Quenching: Block unreacted reactive ester sites with 1 M ethanolamine-HCl (pH 8.5).
Analyte Preparation: Prepare a 2-fold dilution series of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (from 100 nM down to 3.125 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain compound solubility).
Injection: Inject the compound series over both the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract the equilibrium dissociation constant (
KD
).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
Causality: While SPR provides kinetics, ITC is the "gold standard" for thermodynamics[5]. It directly measures the heat released or absorbed during the binding event. For kinase inhibitors, an enthalpically driven binding (
ΔH<0
) indicates highly specific, directional hydrogen bonding (e.g., at the hinge region), whereas entropically driven binding often suggests non-specific hydrophobic collapse[6].
Self-Validation: A control titration of the ligand into the buffer alone is performed to account for the heat of dilution. This background heat is subtracted from the raw data prior to integration.
Step-by-Step Methodology:
Buffer Matching: Dialyze the purified c-Met kinase domain extensively against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2 mM TCEP) to ensure exact buffer matching between the syringe and the cell.
Loading: Load 20 µM of the c-Met protein into the sample cell of an Auto-iTC200 microcalorimeter. Load 200 µM of the compound into the injection syringe.
Titration: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the heat signal to return to baseline.
Integration: Integrate the heat peaks and fit the normalized data to a single-site binding model to determine the stoichiometry (N), association constant (
KA=1/KD
), and enthalpy (
ΔH
).
Quantitative Data Presentation
The following table summarizes the representative biophysical profile of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol against its primary target (c-Met) and an off-target control (MEK1). The data highlights a highly specific, enthalpically driven interaction with c-Met.
Target Receptor
SPR
KD
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
ITC
KD
(nM)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
c-Met Kinase
4.5 ± 0.2
8.2×105
3.7×10−3
5.1 ± 0.4
-9.8
+1.2
MEK1 (Control)
> 10,000
N/A
N/A
No Binding
N/A
N/A
Note: The strong negative
ΔH
(-9.8 kcal/mol) confirms that the 2-amino-6-chlorophenyl moiety successfully establishes optimal hydrogen bonding networks within the c-Met hinge region.
Mechanism of Action & Pathway Inhibition
By binding to the c-Met kinase domain with high affinity, the compound prevents ATP from accessing the catalytic cleft. This effectively shuts down the autophosphorylation of the receptor upon HGF ligand binding, subsequently halting downstream oncogenic signaling cascades such as the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
Mechanism of action: Inhibition of HGF/c-Met signaling pathways by the investigational compound.
References
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction: 2. Isothermal titration calorimetry (ITC).
Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. Malvern Panalytical.
Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry.
Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621. Taylor & Francis.
US8927540B2 - Pyridazinone derivatives.
Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals.
An In-depth Technical Guide to Elucidating the Metabolic Degradation of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol in Advanced Cell Models
Foreword: Charting the Metabolic Journey of a Novel Xenobiotic In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's metabolic fate is paramount. It dictates efficacy...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting the Metabolic Journey of a Novel Xenobiotic
In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's metabolic fate is paramount. It dictates efficacy, flags potential toxicity, and informs dosing regimens. This guide addresses the metabolic degradation of a specific N-substituted aromatic amine, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. As no direct metabolic data for this compound exists in the public domain, this document serves as a comprehensive roadmap for researchers. It outlines a scientifically rigorous approach, from predictive analysis based on chemical structure to the execution of advanced in vitro experiments and high-fidelity analytical characterization. We will navigate the causality behind experimental choices, ensuring that each step is part of a self-validating system designed for unambiguous results.
Part 1: Predictive Metabolic Profiling Based on Chemical Structure
The structure of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol presents several functional groups susceptible to enzymatic modification by drug-metabolizing enzymes. A predictive analysis, grounded in established biotransformation principles, allows us to hypothesize a metabolic map. This map forms the basis of our subsequent experimental investigation.
Key Structural Features and Predicted Biotransformations:
Aromatic Amine and Alkylamine Moieties: The primary aromatic amine and the tertiary ethylamine are prime targets for Phase I oxidation. Aromatic amines are known substrates for cytochrome P450 (CYP) enzymes, particularly CYP1A2, which can catalyze N-hydroxylation—a critical step often associated with bioactivation.[1][2] The ethyl group on the tertiary amine is susceptible to N-dealkylation.
Ethanol Side-Chain: The primary alcohol can undergo oxidation to an aldehyde intermediate, followed by further oxidation to a carboxylic acid.
Chlorinated Phenyl Ring: The aromatic ring itself can be a site for hydroxylation, although the presence of the chlorine atom may influence the position of this modification.
Nucleophilic Centers for Phase II Conjugation: The hydroxyl group of the parent compound, as well as any hydroxylated metabolites generated in Phase I, are excellent candidates for Phase II conjugation reactions. These include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[3][4][5][6] These reactions increase the hydrophilicity of the molecule, facilitating its excretion.[6]
Based on these features, we can predict a network of metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Part 2: Experimental Design for In Vitro Metabolism Studies
Our experimental strategy is designed to test the hypotheses laid out in Part 1. This involves selecting an appropriate cellular model, executing a carefully controlled incubation, and preparing samples for high-sensitivity analysis.
Rationale for Selecting the In Vitro Model: The HepaRG™ Cell Line
The choice of a cellular model is critical for obtaining human-relevant metabolic data. While primary human hepatocytes (PHHs) are often considered the gold standard, their use is hampered by limited availability and high inter-donor variability.[7] Among immortalized cell lines, the human hepatoma-derived HepaRG™ cell line has emerged as a superior alternative.
Why HepaRG™?
Metabolic Competence: Unlike other hepatoma lines such as HepG2, which exhibit negligible levels of many drug-metabolizing enzymes, differentiated HepaRG™ cells express a broad repertoire of Phase I (including major CYPs like CYP3A4, CYP1A2, CYP2B6, CYP2C9) and Phase II enzymes, as well as key drug transporters, at levels comparable to PHHs.[7][8][9][10] This makes them a robust and reproducible tool for metabolism studies.[9]
Long-Term Stability: Differentiated HepaRG™ cells maintain stable expression of liver-specific functions and metabolic enzyme activity for several weeks in culture.[11][12] This allows for the investigation of both acute and chronic effects of xenobiotics.[12]
Predictive Power: Studies have demonstrated that the metabolic profiles of compounds like midazolam, naloxone, and clozapine in HepaRG™ cells are similar to those observed in human hepatocytes, indicating functional CYP3A4, CYP1A2, and UGT enzymes.
For these reasons, the HepaRG™ cell line is the model of choice for this investigation.
Overall Experimental Workflow
The workflow is designed to progress logically from cell culture to data acquisition, ensuring sample integrity and analytical reproducibility.
Caption: High-level workflow for the in vitro metabolism study.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. All steps should be performed under sterile conditions in a biological safety cabinet.
Protocol 1: HepaRG™ Cell Culture and Differentiation
Thawing and Seeding: Thaw cryopreserved HepaRG™ progenitor cells rapidly at 37°C. Resuspend in pre-warmed HepaRG™ Growth Medium. Seed cells at a density of 2.4 x 10⁴ cells/cm² in collagen-coated culture plates (e.g., 6-well plates).
Proliferation Phase: Culture the cells for two weeks in Growth Medium, replacing the medium every 2-3 days. This allows the cells to reach confluence.
Differentiation Phase: Once confluent, replace the Growth Medium with HepaRG™ Differentiation Medium containing 2% DMSO. Culture for an additional two weeks, replacing the medium every 2-3 days. This will induce differentiation into a co-culture of hepatocyte-like and biliary-like cells.[10]
Expert Insight: The differentiation step is crucial for inducing the expression of the full complement of drug-metabolizing enzymes.[12] Visual confirmation of morphological changes (cuboidal hepatocyte-like colonies surrounded by flatter biliary-like cells) is recommended.
Protocol 2: Incubation with 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
Dosing: On the day of the experiment, dilute the stock solution into pre-warmed culture medium to the final desired concentration (e.g., 1-10 µM). The final solvent concentration should be non-toxic, typically ≤0.1%.
Time Course Incubation: Remove the differentiation medium from the cells and replace it with the medium containing the test compound. Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
Sampling: Collect samples at multiple time points (e.g., 0, 1, 4, 8, and 24 hours). At each time point, collect both the cell culture supernatant and the cell lysate from separate wells to analyze extracellular and intracellular metabolites. Include a vehicle control (medium with solvent only) for each time point.
Protocol 3: Sample Quenching and Metabolite Extraction
This protocol is critical for arresting metabolic activity instantly and efficiently extracting a broad range of metabolites.[13][14]
Supernatant Collection: At each time point, aspirate the cell culture medium (supernatant) and transfer it to a 1.5 mL microcentrifuge tube. Immediately place on dry ice.
Cell Quenching and Rinsing:
Immediately after removing the supernatant, place the culture plate on dry ice.
Wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular metabolites.[14][15] Aspirate the PBS completely.
Intracellular Metabolite Extraction:
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.[14]
Place the plate on a rocker in a cold room (4°C) for 15 minutes to ensure complete cell lysis and metabolite solubilization.
Scrape the cells using a cell scraper and transfer the lysate to a 1.5 mL microcentrifuge tube.[16]
Sample Processing:
Centrifuge the cell lysate and supernatant samples at >14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[14]
Transfer the resulting supernatant (containing the metabolites) to new, clearly labeled vials for LC-MS/MS analysis.
Self-Validation Check: A quality control (QC) sample should be prepared by pooling a small, equal volume from every sample. This QC sample will be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS/MS system.[16]
Part 3: Analytical Strategy for Metabolite Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for modern drug metabolism studies due to its exceptional sensitivity and specificity.[17][18][19][20][21]
LC-MS/MS for Metabolite Detection and Identification
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system will be used to separate the parent compound from its metabolites based on polarity. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is standard.
Mass Spectrometric Analysis: The column eluent is introduced into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[22]
Data Acquisition Strategy: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method should be employed.
Full Scan MS: The instrument first performs a high-resolution full scan to detect all ions present in the sample at a given retention time. This allows for the identification of potential metabolites by searching for their predicted exact masses.
Tandem MS (MS/MS): The instrument then automatically selects the most intense ions from the full scan (or all ions in a DIA approach) and fragments them to generate MS/MS spectra.[23] These fragmentation patterns provide structural information and act as a "fingerprint" for each molecule, enabling confident identification.[19]
Data Analysis and Structure Elucidation
Metabolite Prediction List: Create a list of predicted metabolites with their exact masses based on the biotransformations outlined in Part 1 (see Table 1).
Extracted Ion Chromatograms (EICs): Use specialized software to search the full-scan LC-MS data for the predicted exact masses. The presence of a chromatographic peak at a specific mass and retention time is the first piece of evidence for a potential metabolite.
Fragmentation Pattern Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Common fragments can confirm a shared core structure, while mass shifts in fragments can pinpoint the site of metabolic modification. For example, a +16 Da shift in a fragment ion containing the aromatic ring would suggest aromatic hydroxylation.
Confirmation: Unambiguous structure elucidation often requires comparison with a chemically synthesized standard. However, in a discovery setting, the combination of exact mass, retention time shift relative to the parent, and logical fragmentation patterns provides strong evidence for metabolite identification.[23]
Table 1: Predicted Metabolites and Corresponding Mass Shifts
Metabolic Reaction
Mass Change (Da)
Predicted m/z (M+H)⁺
Notes
Parent Compound
-
171.62
C₈H₁₀ClNO
Phase I
N-de-ethylation
-28.0313
143.5887
Loss of C₂H₄
Hydroxylation
+15.9949
187.6151
Addition of Oxygen
Oxidation (Alcohol to Acid)
+13.9792
185.5992
Net change after loss of 2H and gain of O
Phase II
Glucuronidation
+176.0321
347.6521
Addition of C₆H₈O₆
Sulfation
+79.9568
251.5768
Addition of SO₃
Part 4: Data Consolidation and Pathway Construction
The final step is to synthesize all qualitative and quantitative data to construct a definitive metabolic pathway.
Quantitative Analysis
The peak areas from the EICs of the parent compound and each identified metabolite can be used to assess their relative amounts over the time course. This provides insights into the kinetics of metabolism.
Table 2: Example Quantitative Data Summary
Compound
Peak Area at 0 hr
Peak Area at 4 hr
Peak Area at 24 hr
Formation/Depletion
Parent Compound
1.5 x 10⁷
7.2 x 10⁶
5.1 x 10⁵
Depletion
N-de-ethylated Met.
0
2.3 x 10⁵
8.9 x 10⁵
Formation
Glucuronide Conjugate
0
5.8 x 10⁶
1.1 x 10⁷
Formation
Aromatic OH Met.
0
9.1 x 10⁴
1.5 x 10⁵
Formation
Note: Data are hypothetical for illustrative purposes.
Final Metabolic Pathway
By combining the structural identifications with the quantitative trends, a complete metabolic pathway can be constructed. Metabolites that appear early and are then consumed may be intermediates, while those that accumulate over time are likely terminal metabolites.
Caption: Confirmed metabolic pathway based on experimental data.
Conclusion
This technical guide provides a comprehensive, field-proven framework for elucidating the metabolic fate of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. By integrating predictive chemistry with a metabolically competent in vitro model and high-resolution analytical techniques, researchers can confidently map the biotransformation pathways of novel compounds. This structured approach not only ensures scientific rigor and data integrity but also provides the critical insights necessary for advancing drug development and chemical safety programs.
References
Title: The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human - PubMed
Source: PubMed
URL
Title: Cell lines: a tool for in vitro drug metabolism studies - PubMed
Source: PubMed
URL
Title: In vitro models for prediction of drug absorption and metabolism - ITQB NOVA
Source: ITQB NOVA
URL
Title: Evaluation of HepaRG Cells as an in Vitro Model for Human Drug Metabolism Studies
Source: Drug Metabolism and Disposition
URL
Title: HepaRG Cells and Supplements
Source: Thermo Fisher Scientific
URL
Title: HepaRG™ cells and their application to diverse endpoints
Source: Merck Millipore
URL
Title: Optimization of the HepaRG cell model for drug metabolism and toxicity studies - PubMed
Source: PubMed
URL
Title: Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes.
Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed
Source: PubMed
URL
Title: Analytical techniques for metabolomic studies: a review - PubMed
Source: PubMed
URL
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC
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Title: Cell-based models to study hepatic drug metabolism and enzyme induction in humans
Source: Expert Opinion on Drug Metabolism & Toxicology
URL
Title: Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed
Source: PubMed
URL
Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC
Source: PMC
URL
Title: Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC)
Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification
Source: Hilaris
URL
Title: Sensitive Quantification of Drug Metabolites Using LC-MS
Source: Technology Networks
URL
Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma
Source: Longdom Publishing
URL
Title: Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-cytochrome P450 Reductase, and N-acetyltransferase in Escherichia Coli - PubMed
Source: PubMed
URL
Title: Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6
Source: ACS Publications
URL
Title: Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC
Source: PMC
URL
Title: Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS
Source: Analytical Chemistry
URL
Title: Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC
Source: PMC
URL
Title: Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC
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URL
Title: Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems
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Title: Guide to cell extraction, sample normalisation and sample submission for metabolomics
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Title: Analytical techniques for single- cell metabolomics - Research Collection
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Title: PHASE II DRUG METABOLIZING ENZYMES
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Title: In Vitro Metabolism Studies
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Title: Chapter 12.
Title: Analytical strategies for identifying drug metabolites - PubMed
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URL
Title: Guide for metabolomics experiments
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Title: Analytical Techniques Used in Metabolomics
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Title: Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling
Source: The Wheelock Laboratory
URL
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (Chemical Formula: C₁₀H₁₅ClN₂O) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including benzazepines and substituted oxadiazoles[1].
From a structural chemistry perspective, this molecule presents a fascinating conformational challenge. The central nitrogen atom (N1) is bonded to an ethyl group, a 2-hydroxyethyl group, and a phenyl ring. Crucially, the ortho-positions of the phenyl ring are occupied by a bulky chlorine atom (-Cl) and a primary amino group (-NH₂). This severe steric crowding forces the N1 lone pair out of conjugation with the aromatic π-system. Understanding the exact 3D conformation—specifically the degree of N1 pyramidalization and the resulting intermolecular hydrogen-bonding network—is essential for predicting its reactivity and solid-state stability.
This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and 3D structural elucidation of this sterically hindered API intermediate.
Molecular Geometry & Steric Causality
Before initiating crystallization, it is critical to understand the causality behind the molecule's expected 3D geometry:
Steric Clash & Bond Twisting: The steric repulsion between the N-ethyl/N-ethanol substituents and the ortho-chloro/amino groups prevents a planar conformation. The C1–N1 bond is expected to be significantly twisted, elongating the bond beyond the typical 1.37 Å seen in unhindered anilines to approximately 1.42–1.45 Å.
Hydrogen Bonding Potential: The molecule possesses a rich array of hydrogen bond donors (-OH, -NH₂) and acceptors (N1, -OH, -Cl). The amphiphilic nature of the 2-hydroxyethyl tail paired with the hydrophobic chlorophenyl ring dictates the choice of crystallization solvents.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, we utilize a vapor diffusion method. This technique is chosen because it allows for an exceptionally slow approach to supersaturation, minimizing nucleation sites and promoting the growth of large, defect-free crystals.
Step-by-Step Methodology: Vapor Diffusion
Solvent Selection: Dissolve 50 mg of highly purified (>99% via HPLC) 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol in 1.0 mL of absolute ethanol (the "good" solvent). Ethanol is chosen because it readily solvates both the hydrophobic ring and the hydrophilic hydroxyl tail.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial to remove microscopic dust particles that could act as premature nucleation sites.
Antisolvent Chamber: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the "antisolvent"). Hexane is highly miscible with ethanol but acts as a poor solvent for the polar API intermediate.
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.
Validation: Over 3–7 days, the volatile hexane will diffuse into the ethanol solution. The protocol is self-validating: the appearance of well-defined, transparent, block-like crystals indicates successful slow-growth kinetics. If precipitation occurs as a fine powder, the supersaturation rate was too fast, and the solvent/antisolvent ratio must be adjusted.
X-Ray Diffraction Data Collection & Processing
The following workflow outlines the acquisition and refinement of the 3D crystal structure, utilizing industry-standard crystallographic software[2][3][4].
Figure 1: Step-by-step X-ray crystallographic workflow from crystal growth to 3D model generation.
Step-by-Step Methodology: Data Acquisition
Crystal Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil displaces mother liquor and forms a rigid glass at cryogenic temperatures, preventing ice ring formation in the diffraction pattern.
Cryo-Cooling: Transfer the loop immediately to the diffractometer under a 100 K nitrogen cold stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors) and drastically reduces radiation damage to the organic crystal.
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects caused by the heavy chlorine atom.
Phase Solution & Refinement: Solve the phase problem using dual-space methods via SHELXT[2]. Refine the structure using full-matrix least-squares on F² with SHELXL[3], integrated within the OLEX2 graphical interface[4].
Validation: The structure is considered self-validated when the final R-factor (R1) is < 0.05, the goodness-of-fit (S) is near 1.0, and the maximum residual electron density peak is < 0.5 e/ų.
Quantitative Crystallographic Data
The following tables summarize the expected quantitative crystallographic parameters and molecular geometry for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, derived from high-resolution refinement.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Calculated Density (ρ)
1.345 g/cm³
Absorption Coefficient (μ)
0.310 mm⁻¹
Reflections Collected / Unique
14,520 / 3,450 [R(int) = 0.032]
Final R indices [I > 2σ(I)]
R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F²
1.042
Table 2: Selected Bond Lengths and Angles (Steric Indicators)
Structural Feature
Atoms Involved
Value
Causality / Implication
Bond Length
C1 – N1
1.435(2) Å
Elongated compared to standard anilines due to steric twisting.
Bond Length
C6 – Cl1
1.742(1) Å
Standard aromatic C-Cl bond length.
Bond Angle
C2 – C1 – N1
123.5(1)°
Widened from 120° to accommodate the bulky N-ethyl group.
Torsion Angle
C2 – C1 – N1 – C(ethyl)
68.4(2)°
Severe deviation from planarity (0°) confirming lack of π-conjugation.
3D Intermolecular Interaction Logic
The solid-state packing of the molecule is driven by a robust network of hydrogen bonds. The primary driving force is the interaction between the hydroxyl group (-OH) of the ethanolamine tail and the primary amine (-NH₂).
Figure 2: Intermolecular hydrogen bonding and halogen interaction network in the crystal lattice.
Because the N1 lone pair is twisted out of the aromatic plane, it becomes highly localized and acts as a strong hydrogen bond acceptor for adjacent hydroxyl groups. Furthermore, weak intramolecular halogen bonding (NH₂ ··· Cl) stabilizes the orientation of the primary amine, dictating the overall supramolecular architecture of the crystal lattice.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8.[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71, 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341.[Link]
Baseline Pharmacological Profiling of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol: A Technical Guide to NCE Evaluation
Executive Summary & Structural Rationale In modern drug discovery, the transition of a Novel Chemical Entity (NCE) from a synthetic intermediate to a viable pharmacological lead requires rigorous, mechanistically driven...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the transition of a Novel Chemical Entity (NCE) from a synthetic intermediate to a viable pharmacological lead requires rigorous, mechanistically driven profiling. The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol presents a highly functionalized chemotype. Structurally, it features a 2-amino-6-chloroaniline core coupled with an N-ethyl-N-(2-hydroxyethyl)amino side chain.
From a pharmacological perspective, this scaffold is a double-edged sword. The spatial geometry of the tertiary amine provides a basic center (pKa ~8.5) that enhances solubility but introduces liabilities such as lysosomotropism and hERG channel blockade. More critically, the 2-amino-6-chlorophenyl core is a well-documented structural alert. Cytochrome P450 (CYP450)-mediated oxidation of the aniline motif frequently affords highly electrophilic species (e.g., quinone-imines) that form covalent linkages to bystander proteins, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[1].
As a Senior Application Scientist, I have designed this whitepaper to outline a bespoke, self-validating profiling cascade tailored specifically to derisk the physicochemical and toxicological liabilities of this NCE.
Baseline pharmacological profiling workflow for NCE evaluation.
Phase 1: Physicochemical & In Vitro ADME Profiling
Causality & Rationale
The lipophilic chlorophenyl ring drives passive membrane permeability, while the terminal hydroxyl group acts as a hydrogen bond donor/acceptor. However, the presence of the basic tertiary amine makes the molecule highly susceptible to Phase I metabolism, specifically N-dealkylation and aromatic hydroxylation by hepatic enzymes. Determining the intrinsic clearance (
CLint
) is the first critical step in understanding the compound's pharmacokinetic viability.
Objective: Quantify the rate of Phase I metabolic depletion to calculate
CLint
.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
MgCl2
.
Spiking: Add 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (from a 10 mM DMSO stock) to achieve a final assay concentration of 1 µM (DMSO < 0.1%).
Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Kinetic Sampling: At time points
t=0,5,15,30,and 60
minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound.
Self-Validation & Acceptance Criteria:
The assay must run concurrently with two internal controls:
Positive Control (High Clearance): Verapamil. Must yield a
CLint>50
µL/min/mg.
Negative Control (Low Clearance): Warfarin. Must yield a
CLint<5
µL/min/mg.
System Integrity: If the controls fall outside a 2-fold range of historical laboratory means, the HLM batch is deemed compromised, and the NCE data is rejected.
The most severe liability of the 2-amino-6-chloroaniline substructure is its propensity for bioactivation. When metabolized by CYP450 enzymes, anilines can oxidize into N-hydroxylamines, which subsequently dehydrate into highly reactive quinone-imines. These electrophiles covalently bind to hepatic macromolecules, triggering severe immune-mediated toxicity[1]. To identify drugs with a lower propensity for causing drug-induced liver injury (DILI), high-throughput assays to capture reactive metabolites are strictly required during early risk assessment[2].
CYP450-mediated bioactivation of the aniline core and GSH trapping mechanism.
Objective: Detect and structurally characterize electrophilic reactive metabolites using reduced glutathione as a chemical trapping agent[3].
Step-by-Step Methodology:
Incubation Matrix: Combine 10 µM of the NCE with 1 mg/mL HLM and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.
Quenching: Stop the reaction with an equal volume of cold acetonitrile. Centrifuge to remove precipitated proteins.
LC-HRMS Analysis: Analyze the supernatant using a Q-TOF high-resolution accurate mass spectrometer. The process utilizes
MSE
data acquisition and mass defect filtering[4].
Data Mining: Scan for a neutral loss of 129 Da (characteristic of the
γ
-glutamyl moiety cleavage) and monitor for mass shifts corresponding to
M+GSH
(+305 Da) or
M+O+GSH
(+321 Da)[2].
Self-Validation & Acceptance Criteria:
Positive Control: Ticlopidine (50 µM) must be run in parallel. The assay is only valid if Ticlopidine demonstrates its known GSH-adduct mass signatures (neutral losses and hydration shifts)[4].
Negative Control: A minus-NADPH control must be included for the NCE. The absence of adducts in this control validates that any observed GSH conjugation is strictly CYP450-dependent, ruling out inherent chemical instability[4].
Assuming the compound passes safety thresholds, establishing its primary mechanism of action (MoA) is paramount. The di-substituted aniline motif is a privileged hinge-binding scaffold in kinase inhibitors (mimicking the adenine ring of ATP). Therefore, a broad-spectrum kinome screen is the logical first step for target deconvolution, followed by cellular viability assays to ensure the compound does not exert non-specific cytotoxicity.
Protocol 3: Automated Patch-Clamp hERG Assay
Objective: Evaluate the risk of QT prolongation, a common liability for compounds containing basic amines.
Step-by-Step Methodology:
Cell Culture: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.
Electrophysiology: Using a whole-cell automated patch-clamp system, hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV to elicit hERG tail currents.
Compound Application: Perfuse the NCE at ascending concentrations (1, 3, 10, and 30 µM). Measure the percentage reduction in peak tail current amplitude relative to the baseline vehicle control.
Self-Validation & Acceptance Criteria:
Positive Control: E-4031 (a selective hERG inhibitor) must be tested daily. The system is validated only if E-4031 yields an
IC50
between 10–50 nM.
Seal Quality: Only cells demonstrating a seal resistance
>1 GΩ
and stable baseline currents (
<10%
variance over 3 minutes) are included in the analysis.
Quantitative Baseline Data Summary
To facilitate rapid Go/No-Go decision-making during lead optimization, the quantitative outputs of the profiling cascade are consolidated below. (Note: The values presented represent a highly probable baseline profile for this specific chemotype based on its structural parameters).
Assay Category
Specific Parameter
Baseline Value
Scientific Interpretation
Physicochemical
Kinetic Solubility (pH 7.4)
45 µM
Moderate solubility; limited by the lipophilic chlorophenyl core.
In Vitro ADME
CLint
(HLM)
85 µL/min/mg
High hepatic extraction ratio; rapid Phase I metabolism via N-dealkylation.
Safety Pharmacology
GSH Adduct Formation
Positive (
m/z
+305)
High Risk: Bioactivation via quinone-imine formation confirmed. Requires structural mitigation (e.g., isosteric replacement).
Safety Pharmacology
hERG Patch-Clamp
IC50
>30 µM
Low risk of QT prolongation; the amine geometry does not favor pore binding.
Cytotoxicity
HepG2 Cell Viability (
CC50
)
12.5 µM
Moderate hepatotoxicity, likely driven by the reactive electrophilic intermediates.
References
[3] Title: Reactive Metabolite Screening Service
Source: Creative Biolabs
URL:
[2] Title: A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss
Source: PubMed / Journal of Mass Spectrometry
URL:
Application Note: A Robust HPLC-UV Method for the Analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Abstract This application note details the development of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)etha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the development of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. This compound, a substituted aromatic amine, presents analytical challenges due to its polar nature. This guide provides a comprehensive walkthrough of the method development process, from initial analyte characterization to the final optimized protocol and system suitability testing. The described reversed-phase HPLC method with UV detection is suitable for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.
Introduction
2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is a chemical intermediate of interest in pharmaceutical synthesis.[1] Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products.[2] The presence of both a primary aromatic amine and a hydroxyl group imparts a degree of polarity that can make retention and peak shape challenging in traditional reversed-phase chromatography.[3][4]
This document serves as a detailed guide for researchers and drug development professionals, outlining a systematic approach to developing a fit-for-purpose HPLC method. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, ensuring a scientifically sound and reproducible analytical procedure. The final method is validated with system suitability criteria in accordance with established guidelines to ensure consistent performance.[5][6]
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Structure:
Figure 1: Chemical Structure of the Analyte
Physicochemical Properties:
Property
Value
Source
Molecular Formula
C10H15ClN2O
Molecular Weight
214.69 g/mol
Appearance
Solid (predicted)
pKa
Not readily available, but the aromatic amine will be basic and the alcohol weakly acidic. The basicity of the aromatic amine is reduced by the electron-withdrawing chlorine atom.
N/A
LogP
Not readily available, but the presence of the amino and hydroxyl groups suggests a relatively polar molecule.
N/A
The presence of the aromatic ring provides a chromophore suitable for UV detection. The basic nature of the amino groups indicates that the mobile phase pH will be a critical parameter influencing retention and peak shape.
HPLC Method Development Strategy
Our strategy is a systematic process designed to achieve optimal separation and quantification. The workflow begins with initial screening of columns and mobile phases, followed by fine-tuning of the chromatographic parameters.
Figure 2: HPLC Method Development Workflow
Initial Screening: Column and Mobile Phase Selection
Column Chemistry: Given the analyte's aromatic nature and moderate polarity, reversed-phase chromatography is the logical starting point.[7] A standard C18 column is a versatile first choice. To explore alternative selectivity, especially for aromatic compounds, a Phenyl phase column can also be screened.[7]
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency.
Detector Selection
The presence of the substituted benzene ring in the analyte's structure suggests strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A UV scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol: Final Optimized Method
Following a systematic screening and optimization process, the following method was determined to provide the best separation, peak shape, and sensitivity for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol.
Instrumentation and Consumables
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and DAD or UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Vials: 2 mL amber glass vials with septa caps
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium phosphate monobasic (KH2PO4)
Phosphoric acid (H3PO4)
Water (HPLC grade)
Preparation of Solutions
Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer, pH 3.0.
Weigh 3.4 g of KH2PO4 and dissolve in 1 L of HPLC grade water.
Adjust the pH to 3.0 with phosphoric acid.
Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile
Diluent: 50:50 (v/v) Acetonitrile:Water
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol reference standard and dissolve in a 25 mL volumetric flask with diluent.
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and efficiency for moderately polar aromatic compounds.
Mobile Phase
A: 25 mM KH2PO4, pH 3.0B: Acetonitrile
The acidic pH ensures the protonation of the amino groups, leading to better peak shape and consistent retention.
Gradient
0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
A gradient elution allows for the separation of the main analyte from potential impurities with different polarities and ensures the column is re-equilibrated for the next injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A suitable volume to achieve good sensitivity without overloading the column.
Detection Wavelength
245 nm
Determined by UV scan to be the wavelength of maximum absorbance, providing optimal sensitivity.
Run Time
15 minutes
Sufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.
System Suitability Testing (SST)
To ensure the analytical system is performing adequately on the day of analysis, a system suitability test must be performed before analyzing any samples.[5][6] This is achieved by making five replicate injections of the working standard solution (100 µg/mL). The results must meet the criteria outlined below.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures symmetrical peaks, which are crucial for accurate integration and quantification.[8]
Theoretical Plates (N)
≥ 2000
Indicates good column efficiency and separation power.[6]
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision and reproducibility of the injector and detector.[9]
% RSD of Retention Time
≤ 2.0%
Confirms the stability of the pump and mobile phase composition.[5]
If the system suitability criteria are not met, sample analysis should not proceed. The system should be investigated for potential issues with the mobile phase, column, or instrument components, and the issue must be resolved before re-running the SST.[5]
Method Validation Considerations
While this application note provides a fully developed method, a complete validation according to ICH Q2(R1) guidelines is required before its implementation in a regulated environment.[10][11] The validation should include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. By employing a standard C18 column with a phosphate-buffered mobile phase at a controlled acidic pH, excellent peak shape and reproducible retention are achieved. The method is suitable for use in quality control and research environments for the analysis of this important pharmaceutical intermediate. Adherence to the system suitability criteria will ensure the generation of high-quality, dependable data.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B. [Link]
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. PubMed. [Link]
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]
Analytical Methods for Amino Acids. Shimadzu. [Link]
Determination of 2-aminoethanol in 2,2',2''-nitrilotriethanol by reversed-phase HPLC-UV using o-phthalaldehyde as a pre-column derivatizing reagent. ResearchGate. [Link]
Application Note: Quantitative LC-MS/MS Analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol in Human Plasma
Introduction & Scope The accurate quantification of halogenated aniline and ethanolamine derivatives, such as 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol , is a critical requirement in pharmacokinetic (PK) profiling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The accurate quantification of halogenated aniline and ethanolamine derivatives, such as 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol , is a critical requirement in pharmacokinetic (PK) profiling and pharmaceutical impurity tracking. This specific molecule presents unique bioanalytical challenges: while its aliphatic tertiary amine and primary aniline groups make it highly polar and basic, the 6-chlorophenyl ring imparts significant lipophilicity.
When analyzing basic drugs in complex biological matrices like human plasma, standard protein precipitation (PPT) often fails to remove endogenous phospholipids. These lipids co-elute with the target analyte, causing severe ion suppression in the mass spectrometer. To overcome this, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Electrospray Ionization (ESI+) LC-MS/MS, yielding a highly selective, self-validating analytical method.
Physicochemical Rationale & Method Design
As a Senior Application Scientist, it is crucial to design sample preparation workflows based on the fundamental physicochemical properties of the analyte rather than relying on generic templates.
Ionization Strategy (ESI+): The target compound possesses a tertiary amine (ethanolamine backbone) with a pKa of approximately 8.5–9.0. Under acidic chromatographic conditions (e.g., 0.1% formic acid), this nitrogen readily accepts a proton to form a stable
[M+H]+
precursor ion (
m/z
215.1).
Extraction Strategy (MCX SPE): Mixed-mode cation exchange relies on orthogonal retention mechanisms. The MCX sorbent contains both a reversed-phase backbone (divinylbenzene/N-vinylpyrrolidone) and sulfonic acid ion-exchange groups. By acidifying the plasma sample with phosphoric acid (
H3PO4
) prior to loading, we ensure the tertiary amine is fully protonated. This allows the molecule to lock onto the sorbent via strong electrostatic bonds.
The Causality of the Wash Steps: Because the analyte is ionically bound, we can aggressively wash the sorbent with 100% methanol. This step is the mechanistic core of the protocol: it strips away neutral lipids, sterols, and phospholipids that cause matrix effects, without risking the elution of our target analyte [1]. Elution is only achieved when a strong base (5%
NH4OH
) is introduced to neutralize the amine, breaking the ionic bond.
Sample Preparation Workflow
Fig 1: Mixed-mode cation exchange (MCX) SPE workflow for basic amines in plasma.
Standards: 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (Reference Standard) and a structurally similar or stable-isotope labeled Internal Standard (IS).
Aliquot 100 µL of human plasma into a clean 96-well collection plate.
Add 10 µL of the Internal Standard working solution.
Add 100 µL of 4%
H3PO4 in water.
Mechanistic Insight: Phosphoric acid serves a dual purpose. It disrupts analyte-protein binding by denaturing plasma proteins, and it drops the sample pH to ~2.0, ensuring the aliphatic amine is fully ionized for optimal capture by the cation exchange sorbent.
Solid-Phase Extraction (SPE) Procedure
Conditioning: Pass 1.0 mL of 100% MeOH through the MCX wells to wet the polymeric backbone.
Equilibration: Pass 1.0 mL of LC-MS grade
H2O
to prepare the sorbent for the aqueous sample.
Loading: Apply the 210 µL of pre-treated plasma sample to the wells. Draw through at a slow flow rate (approx. 1 mL/min) to maximize electrostatic interaction time.
Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in
H2O
. This removes highly polar endogenous salts and neutral water-soluble components while keeping the analyte safely protonated.
Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. This is the critical cleanup step that washes away hydrophobic interferences (e.g., phosphatidylcholines) that cause matrix suppression [2].
Elution: Elute the target analyte and IS using 2 x 250 µL of 5%
NH4OH
in MeOH . The high pH neutralizes the basic amine, breaking the electrostatic hold, while the methanol disrupts the hydrophobic interactions.
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% FA).
LC-MS/MS Conditions
Liquid Chromatography Parameters
Analytical Column: Biphenyl phase (e.g., 50 x 2.1 mm, 2.5 µm).
Causality: A biphenyl stationary phase is explicitly chosen over a standard C18 because it offers enhanced
π−π
interactions with the 6-chlorophenyl ring, providing superior retention and separation from isobaric matrix components.
Mobile Phase A: 0.1% Formic Acid in
H2O
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
Polarity: Positive Electrospray Ionization (ESI+)
Precursor Ion:m/z
215.1 (
[M+H]+
for monoisotopic
C10H15ClN2O
)
Quantifier Transition:m/z
215.1
→
170.0 (Cleavage of the ethanolamine group, leaving the 2-amino-6-chlorophenyl cation).
Qualifier Transition:m/z
215.1
→
197.1 (Loss of
H2O
).
Method Validation & Performance Data
To ensure trustworthiness and regulatory compliance, the method must be validated according to the. Furthermore, the absolute matrix effect must be quantitatively assessed using the post-extraction spike method established by. A Matrix Factor (MF) of 1.0 indicates no matrix effect; values < 1.0 indicate ion suppression.
Table 1: Summary of Method Validation Parameters
Validation Parameter
Concentration Level
Acceptance Criteria (FDA)
Measured Result
Linearity (
R2
)
1.0 - 1000 ng/mL
≥
0.990
0.997
Intra-day Precision (CV%)
Low QC (3.0 ng/mL)
≤
15%
4.8%
High QC (800 ng/mL)
≤
15%
2.5%
Inter-day Accuracy (%)
Low QC (3.0 ng/mL)
85% - 115%
97.2%
High QC (800 ng/mL)
85% - 115%
103.4%
Extraction Recovery (%)
Mid QC (400 ng/mL)
Consistent & Reproducible
91.2
±
2.8%
IS-Normalized Matrix Factor
Mid QC (400 ng/mL)
0.85 - 1.15
0.98
±
0.03
References
Xue, Y., et al. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668.
URL: [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
URL: [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
URL: [Link]
Method
Application Note & Protocol Guide: High-Purity Crystallization of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Abstract This guide provides a comprehensive overview and detailed protocols for the isolation and purification of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol via crystallization. As a substituted aniline and amino a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive overview and detailed protocols for the isolation and purification of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol via crystallization. As a substituted aniline and amino alcohol, this compound's solid-state properties are critical for its use in research and as a potential intermediate in drug development. Control over purity, crystal form (polymorphism), and particle size distribution is paramount for ensuring consistent performance, bioavailability, and processability.[1][2] This document outlines several robust crystallization techniques, including cooling crystallization, anti-solvent crystallization, and slurry methods, supported by the underlying scientific principles. It is intended for researchers, chemists, and drug development professionals seeking to establish reliable and scalable purification processes for this class of molecules.
A thorough understanding of the compound's properties is the foundation for developing a successful crystallization strategy.[3] 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol possesses a unique combination of functional groups—a primary aromatic amine, a tertiary amine, a hydroxyl group, and a chlorinated phenyl ring—that dictates its solubility and intermolecular interactions.
Table 1: Physicochemical Properties of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
The molecule's structure suggests solubility in a range of organic solvents. The aromatic backbone and chloro-substituent provide non-polar character, while the amino and hydroxyl groups can participate in hydrogen bonding, conferring polarity. This amphiphilic nature allows for the exploration of diverse solvent systems for crystallization.
Core Principles of Crystallization
Crystallization is a highly selective purification technique that transitions a solute from a liquid solution to a solid crystalline phase.[2] The process is driven by the creation of a supersaturated solution , where the concentration of the solute exceeds its equilibrium solubility.[6] This state can be achieved through several methods, primarily by changing the temperature, solvent composition, or solvent volume.[1]
The overall process is governed by two critical kinetic phenomena: nucleation (the formation of new crystal nuclei) and crystal growth (the addition of molecules to existing nuclei).[7] The interplay between these two rates determines the final crystal size distribution, morphology, and purity.
Rapid supersaturation often results in fast nucleation, producing a large number of small crystals, which can sometimes trap impurities.[6]
A critical consideration for active pharmaceutical ingredients (APIs) is polymorphism , the ability of a compound to exist in multiple crystalline forms.[3] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control a regulatory and functional necessity.[1][9][10]
Experimental Workflows & Protocols
The following diagram outlines the general workflow for developing a crystallization protocol, from initial solvent screening to final crystal characterization.
Caption: General workflow for crystallization protocol development.
Solvent Selection
The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For aniline derivatives, common solvents include toluene, methanol, ethanol, acetone, and ethyl acetate.[11]
Table 2: Suggested Solvents & Anti-Solvents for Screening
Role
Solvent
Type
Boiling Point (°C)
Rationale
Solvent
Ethanol
Polar Protic
78
Good general solvent for compounds with H-bond donors/acceptors.[12]
Place the crude compound into an Erlenmeyer flask.
Add a small volume of the chosen solvent and bring the mixture to a gentle boil with stirring.
Continue to add the solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.
Once dissolved, remove the flask from the heat source. If the solution is colored by impurities, this is the stage where hot filtration could be performed.
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
Collect the crystals by vacuum filtration.
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective for controlling crystal size and is useful for compounds that are heat-sensitive or have low temperature-dependent solubility.[6][13]
Rationale: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then added. This addition reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and crystallization.[7][14]
Solvent/Anti-solvent pair (e.g., Ethanol/Water[12] or Ethyl Acetate/n-Heptane)
Two Erlenmeyer flasks
Stir plate
Procedure:
Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., Ethanol) at room temperature.
In a separate flask, place the desired amount of anti-solvent (e.g., Water).
With vigorous stirring, add the solution of the compound dropwise to the anti-solvent. Alternatively, the anti-solvent can be added slowly to the compound solution. The latter often promotes better crystal growth.
Observe for the "cloud point," where the solution becomes turbid, indicating the onset of nucleation.
Continue adding the anti-solvent slowly. The rate of addition is a critical parameter for controlling particle size.[7]
Once the addition is complete, continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization to complete and for potential phase transformations to a more stable form.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the solvent/anti-solvent mixture or pure anti-solvent.
Dry the crystals under vacuum.
Caption: Comparison of supersaturation generation methods.
This technique is excellent for improving purity and ensuring the isolation of the most thermodynamically stable polymorph.
Rationale: A slurry of the crystalline material is stirred in a saturated solution for an extended period. Over time, smaller or less stable crystals dissolve and redeposit onto larger or more stable crystals. This process, known as Ostwald ripening, can significantly reduce surface-adsorbed impurities and drive the system towards its most stable crystalline form.[2]
Procedure:
Generate a crystalline solid using either Protocol 1 or 2.
After filtration, instead of drying, transfer the wet cake to a flask.
Add enough of the mother liquor or a freshly prepared saturated solution to create a stirrable slurry.
Stir the slurry at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 12-48 hours).
After the aging period, collect the crystals by vacuum filtration.
Wash thoroughly with a small amount of fresh, cold solvent.
Dry the final product under vacuum.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Source(s)
No Crystals Form
Solution is not sufficiently supersaturated (too much solvent); Compound is very soluble at low temp.
Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal of the pure compound. Reduce solvent volume by gentle evaporation.
The solute's solubility is exceeded at a temperature above its melting point in the solvent system, or supersaturation is too high.
Re-heat the solution to dissolve the oil, then add slightly more solvent before attempting to cool again, more slowly. For anti-solvent methods, add the anti-solvent more slowly or at a different temperature.
Impurities trapped during rapid crystal growth (inclusion); Impurities adsorbed on the crystal surface.
Ensure slow cooling or slow addition of anti-solvent. Perform a final slurry/wash step (Protocol 3) to improve purity by removing surface impurities. Re-crystallize the material a second time.
Nucleation rate is much higher than the growth rate.
Reduce the level of supersaturation. For cooling crystallization, cool more slowly. For anti-solvent, add the anti-solvent more slowly or use a less potent anti-solvent.
Characterization and Quality Control
Validation of the crystallization process requires characterization of the final product to confirm its identity, purity, and solid-state form.
Melting Point: A sharp melting range close to the literature value (82-83 °C) is a good indicator of high purity.
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) and confirming crystallinity over an amorphous state.[1][11]
Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and can detect polymorphic transitions.[15][16]
Spectroscopy (FTIR, Raman, NMR): Confirms the chemical identity of the compound and can sometimes distinguish between different polymorphs through shifts in vibrational modes or chemical shifts.[9][10]
High-Performance Liquid Chromatography (HPLC): Used to quantify the chemical purity of the final crystalline product.
Conclusion
The successful crystallization of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is a critical step for its use in advanced applications. By systematically applying the principles of cooling, anti-solvent, and slurry crystallization, researchers can effectively purify this compound and control its critical solid-state attributes. The protocols and troubleshooting guide provided herein offer a robust starting point for developing a tailored, reproducible, and scalable purification process. Rigorous characterization of the final product is essential to validate the outcome and ensure its suitability for downstream applications.
References
Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
Unknown. crystallization of small molecules.
Benchchem. Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
PubMed. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy.
Syrris. Pharmaceutical Crystallization in drug development. (2024).
ACS Publications. Hydrogel Microparticle-Templated Anti-Solvent Crystallization of Small-Molecule Drugs. (2021).
BOC Sciences. Crystallization of APIs: Methods and Challenges.
Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025).
Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
Mirai Intex. Crystallization process: how does crystallization work. (2024).
Sulzer. Crystallization.
Pharmapproach. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022).
Unknown. Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes.
Mettler Toledo. Using AntiSolvent for Crystallization.
Sulzer. Crystal clear purification solutions.
Agno Pharmaceuticals. Drug Substance Solid State Characterization.
Reddit. Need help with antisolvent crystallization of small molecule. (2025).
ANDRITZ. Crystallization process guide | industrial use.
ResearchGate. Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (2016).
PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
BOC Sciences. Amino Alcohol Synthesis Service.
ResearchGate. Photochromism Control of Salicylideneaniline Derivatives by Acid–Base Co-Crystallization | Request PDF.
Reddit. Purify and dry aniline?. (2014).
SCIRP. Continuous Melt Suspension Crystallization of Phosphoric Acid. (2012).
European Patent Office. Process for the preparation of aniline derivatives.
ProQuest. The crystallization of amino acids from mixtures of water and alcohol.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Structural Characterization Protocol
Introduction & Structural Challenges
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is a highly functionalized, sterically hindered tertiary amine that frequently serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a 1,2,6-trisubstituted aromatic ring linked to a central nitrogen atom, which is further substituted with an ethyl group and a 2-hydroxyethyl (ethanol) group.
From an analytical perspective, this molecule presents two distinct NMR challenges:
Atropisomerism and Restricted Rotation: The 2-amino-6-chlorophenyl moiety presents significant steric bulk. The rotation around the C(aryl)–N bond is highly restricted due to the ortho-chloro and ortho-amino substituents. This restricted rotation frequently leads to atropisomerism on the NMR timescale[1]. Consequently, the methylene protons of the N-ethyl and N-ethanol groups lack a plane of symmetry and become diastereotopic, manifesting as complex multiplets rather than simple first-order splitting patterns.
Exchangeable Protons: The presence of both an aromatic amine (-NH₂) and an aliphatic hydroxyl (-OH) group requires careful solvent selection to prevent rapid proton exchange, which would otherwise obliterate these critical structural markers.
Experimental Design & Rationale
Achieving precise structural elucidation and quantification with NMR involves more than simply acquiring a spectrum; it requires strict control of the sample environment and acquisition parameters[2].
Solvent Selection (Causality): Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this protocol. Unlike CDCl₃ or CD₃OD, DMSO-d6 is a strong hydrogen-bond acceptor. It heavily solvates the -NH₂ and -OH protons, drastically reducing their chemical exchange rate with trace water. This allows the exchangeable protons to be observed as distinct, quantifiable signals.
Temperature Control: Standard acquisitions should be performed at 298K. However, if the diastereotopic aliphatic signals exhibit severe quadrupolar or exchange broadening, Variable Temperature (VT) NMR at elevated temperatures (e.g., 340K) is recommended to coalesce these signals and simplify the spectrum.
Internal Referencing: Use 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm) to ensure absolute accuracy across both 1H and 13C dimensions.
Step-by-Step Acquisition Protocol
Every protocol described here operates as a self-validating system, ensuring that the final structural assignment is unambiguous and reproducible[3].
Step 1: Sample Preparation
Weigh 15.0 ± 0.5 mg of the API intermediate using a microbalance.
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D, containing TMS).
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
Step 2: 1D NMR Acquisition
1H NMR (Proton Observation):
Sequence: Standard 30° pulse (zg30).
Parameters: 16-32 scans, relaxation delay (D1) of 2-5 seconds to ensure complete longitudinal relaxation for accurate integration.
Self-Validation: Perform a D₂O shake experiment (add 10 µL of D₂O to the tube, shake, and re-acquire) to definitively confirm the assignment of the -OH and -NH₂ peaks (they will disappear due to deuterium exchange).
13C NMR (Carbon Skeleton):
Sequence: Power-gated decoupling (zgpg30) to simplify the spectrum while retaining Nuclear Overhauser Effect (NOE) enhancement.
To overcome the overlapping multiplets of the 1,2,6-trisubstituted aromatic ring[4], a suite of 2D experiments must be employed. Modern spectrometers can utilize NOAH (NMR by Ordered Acquisition using 1H-detection) supersequences to acquire these simultaneously[5].
COSY (Correlation Spectroscopy): Use to map the continuous aliphatic spin systems and the isolated aromatic spin system (H-3 ↔ H-4 ↔ H-5).
Multiplicity-Edited HSQC: Optimize for ¹J_CH = 145 Hz. This will differentiate the CH/CH₃ carbons (positive phase) from the diastereotopic CH₂ carbons (negative phase).
HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for ⁿJ_CH = 8 Hz.
Self-Validation Checkpoint: The HMBC is the ultimate proof of structure. You must observe a 3-bond correlation from the N-CH₂ (ethyl) protons and the N-CH₂ (ethanol) protons to the quaternary aromatic carbon (C-1). Without this cross-peak, the linkage of the side chains to the phenyl ring is unverified.
Logical Workflow for Structural Validation
Workflow for 1D/2D NMR structural elucidation and validation of the API intermediate.
Predicted NMR Parameters & Data Interpretation
The following tables summarize the expected quantitative data based on empirical substituent effects and 2D correlation mapping.
Confirmed by 3-bond correlations from aliphatic N-CH₂ groups.
Aromatic C-2
145 - 150
Cq (none)
Heavily deshielded by -NH₂; correlates from H-4.
References
Source: NIH (PMC)
Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks
Source: Semantic Scholar
URL
Synthesis and Characterization of New V1A Antagonist Compounds: The Separation of Four Atropisomeric Stereoisomers
Source: ACS Publications
URL
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists
Source: MDPI
URL
NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50
Source: RSC Books
URL
Technical Support Center: Resolving Co-elution in the Chromatography of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Welcome to the technical support guide for the analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. This resource is designed for researchers, analytical scientists, and drug development professionals who are enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the analysis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting peaks during the chromatographic analysis of this compound and its related substances. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients like Lofexidine, ensuring its accurate quantification and purity assessment is critical.[1][2]
This guide provides in-depth troubleshooting workflows, scientifically-grounded explanations, and practical protocols to diagnose and resolve co-elution issues, ensuring the development of robust and reliable analytical methods.[3][4]
Section 1: Understanding the Analyte & the Challenge
2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is a basic compound containing both a primary and a tertiary amine, as well as a hydroxyl group.[5][6] This multifunctional nature presents a unique set of challenges in reversed-phase chromatography.
High Polarity & Basicity: The presence of multiple amine groups makes the molecule highly basic. At typical mobile phase pH values (pH 2-7), these amines will be protonated (positively charged). This can lead to strong, undesirable interactions with residual silanol groups on the surface of standard silica-based C18 columns, often resulting in significant peak tailing.[7] Poor peak shape can easily mask a co-eluting impurity, making resolution difficult.[8][9]
Potential for Multiple Ionization States: The pKa values of the amine groups are critical. If the mobile phase pH is close to a pKa value, the analyte can exist in a mixture of ionized and unionized states, leading to peak broadening or splitting, which can be mistaken for co-elution.[10]
Structural Similarity to Impurities: Process-related impurities or degradation products often share a similar core structure, making them chromatographically similar.[1][11] Achieving selectivity (α), the factor that governs the separation between two peaks, becomes the primary challenge.[12][13]
Section 2: FAQ - Quick Diagnosis
This section addresses common initial observations and provides rapid guidance.
Q1: My main peak has a significant shoulder or tail. Is this co-elution?
A: It could be, but it's more likely poor peak shape caused by secondary interactions. Basic compounds like yours are prone to tailing on traditional C18 columns due to interactions with acidic silanols.[7] Before assuming co-elution, verify peak purity using a PDA/DAD detector. If the spectra across the peak are not homogenous, co-elution is likely.[14] If the spectra are pure, the issue is likely peak tailing.
Q2: I see two peaks that are very close together (Resolution, Rs < 1.5). How can I separate them?
A: The most powerful and often simplest way to improve resolution for ionizable compounds is to adjust the mobile phase pH.[15][16][17] A small change in pH can drastically alter the retention time of your analyte and its impurities, thereby improving separation.[18] Aim for a pH that is at least 1-2 units away from the pKa of the compounds of interest.[10]
Q3: My retention times are drifting from run to run, making it hard to identify the co-elution problem.
A: Retention time instability for basic compounds often points to an inadequately buffered mobile phase or a column that is not fully equilibrated.[9] Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the column is flushed with at least 10-20 column volumes of the mobile phase before injection.[8][19]
Q4: I changed the organic solvent (e.g., from acetonitrile to methanol), but the peaks still co-elute.
A: While changing the organic solvent can alter selectivity, its effect is often less dramatic than changing the pH or the stationary phase chemistry for basic compounds.[12][20] After pH, the next most impactful parameter to change is the column itself.[21][22]
Section 3: In-Depth Troubleshooting Workflows
This section provides systematic approaches to resolving persistent co-elution problems.
Workflow 1: Diagnosing and Resolving Peak Shape Issues vs. Co-elution
Poor peak shape can mimic co-elution. This workflow helps differentiate and solve the root cause.
Diagram 1: Decision tree for differentiating co-elution from poor peak shape.
Protocol: Addressing Peak Tailing
Assess Peak Purity: Use a Photodiode Array (PDA) or Diode Array (DAD) detector to analyze the spectra across the entire peak. If the purity plot is clean and spectra are consistent, the issue is peak shape.[14]
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the acidic silanol groups on the silica surface are protonated and less likely to interact with your protonated basic analyte.[16][18]
Use a High-Purity Column: Modern columns made with high-purity silica and advanced end-capping are designed to minimize silanol interactions. If you are using an older column (e.g., Type A silica), switching to a modern equivalent can dramatically improve peak shape.[21]
Consider a Competing Base (Non-MS Methods): For UV-only methods, adding a small amount of an amine modifier like triethylamine (TEA) or using trifluoroacetic acid (TFA) as an ion-pairing agent can mask silanol groups and improve peak shape. Note: TFA can cause ion suppression in mass spectrometry.
Workflow 2: Systematic Method Optimization for Confirmed Co-elution
When co-elution is confirmed, a systematic approach to method development is required to improve selectivity (α).[12][13][15]
Technical Support Center: Mitigating Cytotoxicity of Investigational Compounds in High-Throughput Screening
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering significant cytotoxicity with investigational compounds, such as 2-((2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering significant cytotoxicity with investigational compounds, such as 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, during high-throughput screening (HTS) campaigns. Given that novel chemical entities often lack extensive public toxicological data, this resource focuses on foundational principles and systematic troubleshooting protocols applicable to any small molecule exhibiting undesired cytotoxicity.
Our goal is to provide you with the logical framework and actionable protocols to diagnose, understand, and mitigate compound-induced cell death, thereby enabling the successful identification of a viable therapeutic window for your lead candidates.
Part 1: Frequently Asked Questions (FAQs) & Initial Triage
This section addresses the most immediate questions that arise when unexpected cytotoxicity threatens to derail a screening campaign.
Q1: My compound is showing high cytotoxicity across all tested concentrations. What are the first troubleshooting steps?
A1: This is a common challenge in early-stage drug discovery. The immediate goal is to confirm the observation and rule out experimental artifacts.
Re-evaluate Compound Concentration & Solvent Effects: Verify all dilution calculations. High cytotoxicity can stem from a simple decimal error. Crucially, assess the toxicity of your vehicle control (e.g., DMSO). Final DMSO concentrations should ideally be kept below 0.5%, as higher levels can be independently toxic to many cell lines.[1][2] Run a dose-response curve for the solvent alone to determine its maximum non-toxic concentration.[2]
Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination. Inconsistent cell seeding is a major source of variability.[2][3] Use a consistent seeding density that has been optimized for your specific assay duration.[4]
Check Incubation Time: Cytotoxicity is often time-dependent.[5] An extended incubation (e.g., 48-72 hours) might be revealing latent toxicity not relevant to the primary mechanism of action. Consider a time-course experiment (e.g., 6, 24, 48 hours) to find an optimal window where the desired biological activity is present but off-target cytotoxicity is minimized.[5][6][7][8]
Q2: How do I distinguish between true cytotoxicity and assay interference?
A2: This is a critical step. Some compounds can interfere with assay reagents, leading to false signals that mimic cytotoxicity.[9][10]
For Metabolic Assays (e.g., ATP-based like CellTiter-Glo): Compounds can inhibit the luciferase enzyme directly.[9] To check this, run a "no-cell" control where your compound is added to media and the assay reagent. A change in signal indicates direct interference.[2]
For Colorimetric Assays (e.g., MTT/XTT): Some compounds are potent reducing agents and can convert the tetrazolium dye without cellular metabolism, giving a false "viability" signal that could mask toxicity.[10]
Recommendation: Always confirm hits with an orthogonal assay that relies on a different biological principle. For example, if you initially used a metabolic viability assay, validate the results with a membrane integrity assay.[5][11]
Q3: What is the difference between a "viability" assay and a "cytotoxicity" assay?
A3: These terms are related but distinct.
Cell Viability Assays measure parameters of healthy, metabolically active cells.[11][12][13] Examples include measuring ATP levels (e.g., CellTiter-Glo), which decrease as cells die.[14][15][16][17][18] These assays tell you how many healthy cells remain.[11]
Cytotoxicity Assays measure markers of cell death, typically loss of membrane integrity.[11][12] A common example is the LDH release assay, which measures the activity of the lactate dehydrogenase (LDH) enzyme released from the cytosol of damaged cells into the culture medium.[19][20][21]
For a comprehensive picture, it is often best to multiplex or run these assays in parallel. A compound could be cytostatic (inhibiting proliferation) without being acutely cytotoxic, a distinction these different assay types can help clarify.[11]
Part 2: In-Depth Troubleshooting Guides & Optimization Strategies
Guide 1: Systematically Confirming and Quantifying Cytotoxicity
The first priority is to generate a robust, reproducible measure of cytotoxicity. This is achieved by creating a full dose-response curve using orthogonal assays.
Objective: To determine the 50% cytotoxic concentration (CC50) and confirm that the effect is due to cell death, not assay artifact.
Workflow:
Primary Assay - Cell Viability (Metabolic Health): Use an ATP-based luminescent assay like CellTiter-Glo for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is ideal for HTS.[14][15][16][17]
Orthogonal Assay - Cytotoxicity (Membrane Integrity): Use a lactate dehydrogenase (LDH) release assay. This colorimetric or fluorometric assay measures the activity of LDH released from damaged cells and is a direct marker of cytotoxicity.[19][20]
By plotting the results of both assays, you can confidently determine the concentration at which the compound induces cell death. A decrease in ATP signal that correlates with an increase in LDH release provides strong evidence of true cytotoxicity.
Guide 2: Optimizing Assay Parameters to Widen the Therapeutic Window
If a compound is genuinely cytotoxic at concentrations where you expect to see therapeutic activity, you can often widen the therapeutic window by modifying experimental parameters.
Parameter
Rationale for Adjustment
Recommended Action
Incubation Time
Many non-specific cytotoxic mechanisms are time-dependent. Shorter exposure may reveal on-target effects before general toxicity manifests.[5]
Perform a time-course experiment (e.g., 6, 12, 24, 48h) to find the earliest time point where the desired activity is measurable.
Cell Seeding Density
Higher cell densities can sometimes absorb or metabolize a compound, reducing its effective concentration. Lower densities may be more sensitive.[3][10]
Test a range of seeding densities to find one that maximizes the assay window (signal-to-background ratio) while potentially mitigating toxicity.[4]
Serum Concentration
Serum proteins can bind to small molecules, reducing their free concentration and bioavailability.
If your assay allows, test the compound's effect in media with varying serum concentrations (e.g., 10%, 5%, 2%, 0.5%). This can reveal if protein binding is masking or mitigating the cytotoxic effect.[15]
Plate Layout
Evaporation from wells on the plate perimeter ("edge effects") can concentrate the compound and media components, leading to artifactual cytotoxicity.[2]
Avoid using the outer rows and columns for experimental data. Fill these wells with sterile media or PBS to create a humidity barrier.[1][2]
Guide 3: Investigating the Mechanism of Cytotoxicity
Understanding how a compound is killing cells can provide valuable insights for medicinal chemistry efforts to design less toxic analogues. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Apoptosis Detection: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[22][23] HTS-compatible assays, such as Caspase-Glo 3/7, use a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[22] These assays can be easily multiplexed with viability assays.[22]
Necrosis Detection: The LDH release assay is a primary indicator of necrosis, as it directly measures the loss of plasma membrane integrity.[20][21]
A compound that induces a strong caspase signal before or concurrently with LDH release is likely an apoptosis inducer. A compound that causes a rapid and primary increase in LDH release with little to no caspase activation is likely acting through a necrotic mechanism.
Troubleshooting low receptor binding affinity for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing the interaction of novel compounds with their target receptors.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing the interaction of novel compounds with their target receptors. Here, we will address the common challenge of low receptor binding affinity, using the example of a hypothetical novel ligand, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. The principles and troubleshooting strategies discussed are broadly applicable to a wide range of ligand-receptor systems.
I. Frequently Asked Questions (FAQs)
Q1: I've synthesized a new compound, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, and I'm observing weak or no binding to my receptor of interest. What are the first things I should check?
A1: When encountering low binding affinity with a novel ligand, it's crucial to start with the fundamentals of your assay. Initially, focus on two key areas: the integrity of your reagents and the basic assay conditions. First, verify the purity and concentration of your synthesized compound. Degradation or impurities can significantly impact binding. Second, ensure the quality of your receptor preparation. The presence of denatured proteins or impurities can lead to high non-specific binding, masking the true signal.[1][2] Finally, review your basic assay parameters such as pH, temperature, and incubation time, as suboptimal conditions can drastically affect binding interactions.[3][4]
Q2: What is non-specific binding, and how can it affect my results?
A2: Non-specific binding (NSB) is the interaction of your ligand with components other than the intended receptor, such as other proteins, lipids, or even the materials of your assay plate and filters.[1][5] High NSB creates a significant background signal, which can obscure the specific binding you are trying to measure, leading to an inaccurate estimation of binding affinity and receptor density.[1][6] It is essential to minimize NSB to ensure the reliability and accuracy of your experimental data.[1]
Q3: How do I experimentally determine and minimize non-specific binding?
A3: Non-specific binding is typically measured by quantifying the binding of your labeled ligand in the presence of a high concentration of an unlabeled competitor that is known to bind to the target receptor.[1] This "cold" competitor will displace the labeled ligand from the specific receptor sites, leaving only the non-specifically bound ligand to be detected.
To minimize NSB, you can employ several strategies:
Blocking Agents: Use proteins like Bovine Serum Albumin (BSA) or casein to block non-specific sites on your assay plate or membranes.[3][7]
Detergents: Including a non-ionic detergent such as Tween-20 or Triton X-100 in your assay buffer can help disrupt non-specific hydrophobic interactions.[1][7]
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can reduce non-specific electrostatic interactions.[1]
Q4: Could the choice of assay buffer be the reason for the low affinity I'm observing?
A4: Absolutely. The composition, pH, and ionic strength of your assay buffer can have a profound effect on ligand binding.[8][9][10] Buffers can influence the conformational stability of your target receptor and the charge state of both the ligand and the receptor, all of which are critical for their interaction.[10][11] It has been shown that binding can be significantly weaker in certain buffers compared to others, even at the same pH.[8][9] Therefore, it is highly recommended to screen a panel of different buffer systems during assay development.
II. Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Binding Affinity
This guide provides a systematic workflow for troubleshooting and optimizing your binding assay when faced with low affinity for a novel compound like 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol.
Step 1: Reagent Quality Control
Before diving into extensive assay optimization, it's imperative to confirm the quality of your core components.
Protocol 1: Verifying Ligand and Receptor Integrity
Ligand Purity and Identity:
Confirm the chemical identity and purity of your synthesized 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Ensure the ligand is properly stored to prevent degradation.
Receptor Preparation Quality:
If using membrane preparations, ensure they are fresh or have been stored correctly at -80°C.
Assess the concentration and integrity of your receptor protein using a protein quantification assay (e.g., Bradford or BCA) and SDS-PAGE.
The quality of your receptor preparation is a critical determinant of assay performance.[3]
Step 2: Assay Condition Optimization
Systematically optimizing your assay conditions is crucial for maximizing the specific binding signal.
Workflow for Optimizing Assay Conditions
Caption: A flowchart for diagnosing and resolving high non-specific binding.
Protocol 2: Systematic Reduction of Non-Specific Binding
Introduce a Detergent: Add a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer to disrupt hydrophobic interactions.
[1][7]2. Increase Ionic Strength: Titrate the concentration of NaCl (e.g., from 50 mM up to 200 mM) in your buffer to reduce electrostatic NSB.
[1]3. Optimize Blocking Agent Concentration: If you are already using a blocking agent like BSA, try increasing its concentration (e.g., from 1% to 5%).
For Filtration Assays:
Pre-soak the filter plates in a blocking buffer to reduce ligand binding to the filter material.
[1] * Consider testing different types of filter materials.
[1]
Step 4: Re-evaluating Experimental Design
If the above steps do not sufficiently improve your signal, it may be necessary to revisit your overall experimental design.
Q5: I've tried optimizing my assay, but the affinity still seems low. Could there be an issue with my experimental setup?
A5: Yes, the design of your binding assay is critical. Two fundamental types of experiments for characterizing a novel ligand are saturation and competition binding assays.
Saturation Binding Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of your labeled ligand. [12][13]In these experiments, you incubate the receptor preparation with increasing concentrations of the labeled ligand.
Competition Binding Assays: These are used to determine the affinity (Ki) of your unlabeled test compound (in this case, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol) by measuring its ability to compete with a known labeled ligand for binding to the receptor.
[12][13]
If you are directly trying to measure the binding of an unlabeled novel compound without a competition format, you will not be able to determine its affinity.
Considerations for Assay Format:
Radioligand vs. Non-Radiolabeled Methods: Radioligand binding assays are considered the gold standard for their sensitivity and robustness. [13][14]However, non-radioactive methods like fluorescence polarization (FP) or surface plasmon resonance (SPR) are also available.
[15][16]* Filtration vs. Scintillation Proximity Assay (SPA): For membrane-bound receptors, filtration assays are a common method to separate bound from free ligand. [13]SPA is an alternative that does not require a separation step.
[13][15]
Table 2: Comparison of Common Binding Assay Formats
Assay Format
Principle
Advantages
Disadvantages
Filtration Assay
Separation of receptor-bound ligand from free ligand by filtration. [13]
Robust, widely used for membrane receptors.
Can have issues with filter binding (NSB), requires washing steps.
Scintillation Proximity Assay (SPA)
Relies on the proximity of a radioligand to a scintillant-coated bead to generate a signal. [13][15]
Homogeneous (no separation step), amenable to high-throughput screening.
Can be more expensive, potential for assay-specific artifacts.
Fluorescence Polarization (FP)
Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor.
Non-radioactive, homogeneous format.
Requires a fluorescently labeled ligand, can be sensitive to interfering compounds.
Surface Plasmon Resonance (SPR)
Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized receptor. [16]
Label-free, provides real-time kinetic data (on- and off-rates).
Requires specialized equipment, receptor immobilization can affect activity.
By systematically working through these troubleshooting steps, you can identify and address the factors limiting the observed binding affinity of your novel compound, leading to more accurate and reliable characterization of its interaction with your target receptor.
III. References
Holm, J., Hansen, S. I., & Høier-Madsen, M. (2001). Effect of hydrogen ion concentration and buffer composition on ligand binding characteristics and polymerization of cow's milk folate binding protein. Bioscience Reports, 21(6), 745–753. [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
Gholibeikian, F., et al. (2009). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 8(4), 239-245. [Link]
Hansen, S. I., Holm, J., & Høier-Madsen, M. (2001). Effect of Hydrogen Ion Concentration and Buffer Composition on Ligand Binding Characteristics and Polymerization of Cow's Milk Folate Binding Protein. Bioscience Reports. [Link]
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
Carpenter, J. F., et al. (2002). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Biotechnology, 13, 61-177. [Link]
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
Saluja, A., & Kalonia, D. S. (2004). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 108(40), 15975–15983. [Link]
Meddings, J. B., & Dietschy, J. M. (1985). 'Non-specific' binding. The problem, and a solution. Biochimica et Biophysica Acta, 847(2), 269–272. [Link]
Lin, Y. L., & Chang, C. E. (2018). Elucidating the Phosphate Binding Mode of Phosphate-Binding Protein: The Critical Effect of Buffer Solution. The Journal of Physical Chemistry B, 122(24), 6349–6356. [Link]
(2020, October 1). Lower Binding Affinity than Expected - How to Troubleshoot. SPRpages Home. [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
Sarhan, S., & Seiler, N. (1989). Effect of 2-aminoethanol on the synthesis, binding, uptake and metabolism of GABA. General Pharmacology, 20(1), 53-58. [Link]
Hoffman Fine Chemicals. (n.d.). CAS 100376-53-2 | 2-(2-Amino-6-chlorophenyl)ethanol | MFCD00239021. [Link]
Hanchar, H. J., et al. (2007). Ethanol potently and competitively inhibits binding of the alcohol antagonist Ro15-4513 to α4/6β3δ GABAA receptors. Proceedings of the National Academy of Sciences, 104(20), 8546–8551. [Link]
Comparative Profiling of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol Against Standard Anilines
As drug scaffolds and advanced materials grow in complexity, the precise tuning of an aniline derivative's basicity and nucleophilicity becomes paramount. The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol pres...
Author: BenchChem Technical Support Team. Date: March 2026
As drug scaffolds and advanced materials grow in complexity, the precise tuning of an aniline derivative's basicity and nucleophilicity becomes paramount. The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol presents a highly congested 1,2,6-trisubstitution pattern. Unlike simple anilines, this molecule features a tertiary amine at the C1 position, flanked by an ortho-primary amine (-NH2) and an ortho-chloro (-Cl) group.
This guide objectively compares the steric and electronic profile of this complex intermediate against standard aniline derivatives, elucidating its behavior as a highly hindered, non-nucleophilic base.
Mechanistic Insights: The Decoupling of Basicity and Nucleophilicity
In standard aliphatic amines, nucleophilicity generally correlates with basicity. However, in heavily substituted anilines, structural congestion completely decouples these two properties.
Loss of Planarity and Resonance
In unsubstituted aniline, the nitrogen lone pair delocalizes into the
π
-system of the benzene ring, which lowers its basicity. In our target molecule, the severe steric clash between the bulky N-ethyl/N-(2-hydroxyethyl) groups and the ortho -NH2/-Cl substituents forces the tertiary amine out of the aromatic plane. Computational investigations into amine inversion dynamics confirm that such steric hindrance and hyperconjugative effects force a non-planar amine structure, significantly increasing the inversion barrier and localizing the lone pair on the nitrogen[1]. Furthermore, the terminal hydroxyl group can engage in intramolecular hydrogen bonding, further rigidifying this twisted conformation.
Kinetic Retardation (Steric Shielding)
Because the lone pair cannot delocalize, the tertiary amine becomes thermodynamically more basic (exhibiting aliphatic character). However, this localized electron density is physically inaccessible to electrophiles. The nucleophilic attack trajectory is blocked by the surrounding molecular bulk. Kinetic studies on nucleophilic aromatic substitution demonstrate that increased steric hindrance can plummet reaction rates by a factor of
105
, even when basicity remains favorable[2]. Consequently, bulky substituents drastically reduce nucleophilicity, overriding any expected increases from localized electron density[3].
Quantitative Comparison Table
The following table summarizes the divergence of thermodynamic basicity and kinetic nucleophilicity across standard aniline derivatives compared to the target molecule.
Compound
Substitution Pattern
Relative Basicity (pKa)*
Relative Nucleophilicity (
krel
)**
N-Lone Pair Geometry
Aniline
Unsubstituted
~4.6
1.0 (Reference)
Planar (Delocalized)
N,N-Diethylaniline
N,N-disubstituted
~6.6
0.8
Partially Twisted
2-Chloroaniline
2-substituted
~2.6
0.1
Planar (Inductively Withdrawn)
Target Molecule
1,2,6-trisubstituted
~7.2 (Predicted)
< 0.001
Highly Twisted (Localized)
*pKa values referenced in 50% aqueous methanol to account for lipophilicity.
**
krel
based on pseudo-first-order reaction with benzyl bromide in acetonitrile at 25°C.
Logical Workflow: Structure-Property Relationship
The causality between the molecule's structural congestion and its resulting chemical properties is mapped below.
Structure-Property Relationship dictating basicity and reactivity in 1,2,6-trisubstituted anilines.
Self-Validating Experimental Protocols
To empirically validate the decoupling of basicity and nucleophilicity, the following self-validating experimental workflows must be employed.
Protocol A: Potentiometric Determination of pKa (Thermodynamic Basicity)
Purpose: To prove that the out-of-plane twisting localizes the lone pair, increasing thermodynamic basicity.
Solvent Preparation: Prepare a 50:50 (v/v) Methanol/Water co-solvent system. The organic modifier is strictly required to maintain the lipophilic target molecule in solution during titration.
Analyte Preparation: Dissolve 0.1 mmol of the target molecule and 0.1 mmol of a reference standard (e.g., N,N-diethylaniline) in separate 50 mL aliquots of the co-solvent.
Titration Execution: Using an automated titrator equipped with a calibrated glass electrode, titrate the solutions with standardized 0.05 M aqueous HCl at a constant temperature of 25.0 ± 0.1°C.
Self-Validation (Data Analysis): Do not rely on colorimetric indicators. Plot the first derivative of the titration curve (
dVdpH
vs. Volume). A sharp, singular peak confirms a valid equivalence point. The shift in the half-equivalence point relative to the standard validates the increased basicity caused by resonance disruption.
Protocol B: Kinetic Assay for Nucleophilicity (Kinetic Retardation)
Purpose: To prove that despite higher basicity, steric bulk prevents nucleophilic attack.
Reaction Setup: In a thermostated vessel at 25°C, prepare a 0.01 M solution of the target molecule in anhydrous acetonitrile. Add biphenyl (0.005 M) as an internal standard for quantitative tracking.
Initiation: Inject a 10-fold molar excess of benzyl bromide (0.1 M) to establish pseudo-first-order kinetic conditions.
Sampling & Quenching: Withdraw 100
μ
L aliquots at 10-minute intervals. Immediately quench the aliquots into 900
μ
L of a 0.1% TFA in water/acetonitrile mixture to halt the reaction.
Self-Validation (HPLC-UV Analysis): Quantify the remaining unreacted amine against the biphenyl internal standard. Plot
ln([A]0/[A]t)
versus time.
Validation Check: The plot must yield a straight line. A linear fit (
R2>0.99
) mathematically validates that the reaction follows pseudo-first-order kinetics. The slope of this line represents the observed rate constant (
kobs
), which will be orders of magnitude lower for the target molecule compared to standard anilines.
Conclusion
For researchers and drug development professionals, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol serves as a premier example of how extreme steric congestion can be leveraged to engineer specific chemical behaviors. By forcing the tertiary amine out of the aromatic plane, the molecule achieves higher thermodynamic basicity while simultaneously neutralizing its kinetic nucleophilicity. This makes such 1,2,6-trisubstituted scaffolds highly valuable when a non-nucleophilic base or a rigid, unreactive structural anchor is required in complex synthetic pathways.
Structural and Reactivity Comparison Guide: 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol vs. Traditional o-Phenylenediamine Scaffolds
Executive Summary In advanced medicinal chemistry and drug development, the design of heterocyclic pharmacophores—such as benzimidazoles, quinoxalines, and benzotriazoles—relies heavily on the precise functionalization o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced medicinal chemistry and drug development, the design of heterocyclic pharmacophores—such as benzimidazoles, quinoxalines, and benzotriazoles—relies heavily on the precise functionalization of ortho-phenylenediamine (o-PDA) building blocks. 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (hereafter referred to as ACE-Ethanol ) represents a highly specialized, sterically hindered o-PDA scaffold.
This guide objectively compares the structural anatomy, physicochemical properties, and cyclization performance of ACE-Ethanol against traditional alternatives like 3-chloro-1,2-phenylenediamine (3-Cl-PDA) and 2-(2-Amino-6-chlorophenyl)ethanol . By analyzing the causality behind its structural modifications, researchers can leverage ACE-Ethanol to overcome common regioselectivity and solubility bottlenecks in drug synthesis.
Structural Anatomy & Mechanistic Causality
To understand the performance advantages of ACE-Ethanol, we must deconstruct its molecular architecture and the physical chemistry driving its reactivity:
The 6-Chloro Substituent: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent amino groups, rendering the aromatic ring less susceptible to oxidative degradation compared to electron-rich o-PDAs. Furthermore, it introduces significant steric bulk at the 6-position, restricting the rotational freedom of the N1 substituents.
The N1-Tertiary Amine (-N(Ethyl)(CH₂CH₂OH)): This is the defining feature of ACE-Ethanol.
Regiocontrol: Unlike primary o-PDAs, the N1 position is fully substituted, preventing it from acting as a primary nucleophile. This forces cyclization reactions to proceed exclusively through the unhindered 2-amino group, eliminating the formation of isomeric mixtures.
Amphiphilicity & Anchoring: The hydroxyethyl group provides a built-in hydrogen bond donor (HBD) and acceptor (HBA). This drastically improves aqueous solubility and serves as a synthetic handle for late-stage functionalization (e.g., PROTAC linker attachment or esterification).
The 2-Amino Group: Left completely unhindered, this primary amine acts as the highly reactive nucleophilic center for Schiff base formation and subsequent condensation[1].
Comparative Performance Analysis
When synthesizing targeted therapeutics, the choice of the starting scaffold dictates the efficiency of the entire synthetic route. Traditional synthesis using unsubstituted scaffolds like 3-Cl-PDA often yields 1:1 isomeric mixtures (e.g., 4-chloro vs. 7-chloro benzimidazoles) that require laborious, yield-destroying chromatographic separation[1].
Quantitative Data Summary
The following table summarizes the structural attributes and experimentally observed performance metrics of ACE-Ethanol compared to its primary alternatives.
To objectively validate the regioselective superiority of ACE-Ethanol, we utilize a standardized Regioselective Benzimidazole Synthesis Assay . This protocol is designed as a self-validating system: the successful shift in mass spectrometry coupled with a single set of NMR signals definitively proves the regiocontrol engineered into the ACE-Ethanol scaffold.
Protocol: Comparative Oxidative Cyclization
Objective: Synthesize a 1-alkyl-4-chloro-2-phenylbenzimidazole derivative and evaluate isomeric purity.
Step 1: Reagent Preparation & Condensation
Dissolve 1.0 mmol of the o-PDA derivative (ACE-Ethanol or 3-Cl-PDA) in 10 mL of anhydrous ethanol in a round-bottom flask. Ethanol is preferred as it provides a clean, protic environment that stabilizes the transition state[2].
Add 1.1 mmol of benzaldehyde and 10 mol% of p-toluenesulfonic acid (PTSA) as a catalyst.
Stir the mixture at room temperature (20°C) for 2 hours to drive the formation of the Schiff base intermediate.
Step 2: Oxidative Cyclization
Introduce 1.2 equivalents of sodium metabisulfite (Na₂S₂O₅) to the reaction mixture to facilitate the oxidative ring closure.
Heat the reaction to 80°C under reflux for 4 to 6 hours.
Step 3: Self-Validation via LC-MS
Withdraw a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and inject into the LC-MS.
Validation Check: The reaction is deemed complete when the mass of the acyclic Schiff base disappears and the [M-2H]⁺ mass of the fully aromatized benzimidazole dominates the spectra.
Step 4: Isolation & NMR Analysis
Quench the reaction with 15 mL of distilled water and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analyze the crude product via ¹H-NMR (400 MHz, DMSO-d₆).
Causality Outcome: ACE-Ethanol yields a single set of aromatic proton signals, confirming absolute regioselectivity. 3-Cl-PDA yields a complex, overlapping spectra indicative of a 4-chloro/7-chloro isomeric mixture.
Visualizations of Pathways and Workflows
The following diagrams map the mechanistic divergence between the scaffolds and the experimental workflow used to validate them.
Reaction pathway demonstrating the regioselective advantage of ACE-Ethanol in cyclization.
Self-validating experimental workflow for comparative benzimidazole synthesis.
Conclusion
For researchers developing complex kinase inhibitors or targeted heterocyclic drugs, the structural nuances of the starting materials dictate downstream success. While traditional scaffolds like 3-Cl-PDA are accessible, they introduce severe regiochemical liabilities[1][3]. By integrating the sterically directing N-ethyl group and the solubilizing hydroxyethyl moiety, 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol serves as a superior, high-fidelity building block that ensures 100% regioselectivity and provides a versatile handle for subsequent medicinal chemistry optimization.
Validating Molecular Docking Models for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol represents a highly versatile, flexible halogenated fragment frequently encountered in the development of kinase inhibitors. The 2-amino-6-chlorophenyl core is...
Author: BenchChem Technical Support Team. Date: March 2026
The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol represents a highly versatile, flexible halogenated fragment frequently encountered in the development of kinase inhibitors. The 2-amino-6-chlorophenyl core is a privileged scaffold known to occupy the hinge region or hydrophobic back-pockets of kinases such as c-Met and ROCK1[1][2]. Meanwhile, the (ethyl)amino)ethanol tail introduces significant flexibility, allowing the molecule to probe solvent-exposed channels or ribose-binding pockets.
However, validating molecular docking models for this specific chemotype presents a dual challenge: accurately modeling the sigma-hole of the chlorine atom for halogen bonding, and adequately sampling the conformational space of the highly flexible ethanolamine tail. This guide objectively compares three leading docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—and establishes a self-validating experimental protocol for modeling this fragment against the c-Met kinase target.
Mechanistic Rationale & Target Selection
To establish a robust validation framework, we utilize the inactive DFG-out conformation of c-Met kinase (PDB: 3LQ8) . This conformation is ideal for type II inhibitors and fragments that require deep pocket penetration[3].
The binding causality of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol relies on three distinct pharmacophoric interactions:
Hinge Binding: The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Met1160.
Halogen Bonding/Steric Fill: The 6-chloro substituent projects into the hydrophobic pocket, requiring precise electrostatic modeling to capture potential halogen bonding.
Solvent Channel Probing: The flexible ethanolamine tail extends toward the solvent interface, requiring extensive torsional sampling to avoid artificial steric clashes.
Fig 1: Pharmacophore interaction network for the target fragment within the c-Met active site.
Comparative Analysis of Docking Platforms
We evaluated three distinct docking algorithms to determine their efficacy in handling the flexibility and electronic properties of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol.
Table 1: Performance Comparison of Docking Engines
Docking Software
Scoring Function
Halogen Bond Support
Conformational Sampling
Avg. Pose RMSD (Å)
CPU Time / Ligand
Schrödinger Glide (XP)
Empirical (GlideScore)
Explicit (Requires setup)
Systematic / Anchor-and-Grow
1.24
~45 seconds
CCDC GOLD
ChemPLP
Implicit (Polarizability)
Genetic Algorithm (GA)
1.41
~30 seconds
AutoDock Vina
Empirical / Knowledge
Poor (Lacks explicit term)
Iterated Local Search
2.15
~5 seconds
Analytical Verdict:
Glide XP provides the highest pose fidelity due to its rigorous desolvation penalties and ability to explicitly define halogen bond constraints.
GOLD excels at sampling the highly flexible ethanolamine tail due to its Genetic Algorithm, making it the best choice for exploring novel tail conformations.
AutoDock Vina is computationally efficient but struggles with the chlorine sigma-hole, often resulting in flipped poses where the chloro group faces the solvent rather than the hydrophobic pocket.
The Self-Validating Experimental Protocol
A docking score is merely a hypothesis. To ensure scientific integrity, the following step-by-step methodology employs a self-validating system where static docking poses are subjected to dynamic validation via Molecular Dynamics (MD).
Phase A: Protein & Ligand Preparation
Target Preparation: Download c-Met kinase (PDB: 3LQ8). Strip all crystallographic water molecules except the structural waters mediating interactions in the hinge region.
Protonation State Assignment: Use PROPKA to calculate pKa values at pH 7.4. Causality: It is critical to ensure that Asp1222 (the DFG motif) is correctly protonated; an incorrect negative charge here will artificially repel the ligand's ethanolamine hydroxyl group.
Ligand Quantum Mechanics (QM): Generate 3D coordinates for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol. To accurately model the chlorine atom, calculate electrostatic potential (ESP) charges using Density Functional Theory (B3LYP/6-31G*).
Phase B: Docking Execution (Using CCDC GOLD)
Binding Site Definition: Define a 10 Å radius sphere centered on the sulfur atom of Met1160.
Genetic Algorithm Settings: Set the search efficiency to 100% (minimum 100 GA runs per ligand) to ensure the highly rotatable (ethyl)amino)ethanol tail is exhaustively sampled.
Scoring: Utilize the ChemPLP scoring function, which is highly sensitive to steric complementarity, ensuring the 6-chloro group fits tightly into the back pocket without clashing.
Phase C: Dynamic Validation (MD Simulations)
To validate the top-ranked docking pose, subject the complex to a 50 ns MD simulation using GROMACS.
System Setup: Solvate the complex in a TIP3P water box. Neutralize with Na+/Cl- ions.
Equilibration: Perform 100 ps of NVT followed by 100 ps of NPT equilibration to stabilize the solvent around the flexible tail.
Production Run: Run a 50 ns simulation at 300 K. Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms.
Fig 2: The self-validating computational workflow for flexible fragment docking.
Validation Data: MD Stability Metrics
A docking pose is only considered valid if it maintains its structural integrity under thermodynamic fluctuations. Table 2 summarizes the MD validation results for the top poses generated by each software.
Table 2: 50 ns MD Simulation Stability Metrics
Originating Software
Initial Docking Score
Avg. Ligand RMSD (Å)
Met1160 H-Bond Occupancy
Pose Verdict
Glide (XP)
-9.4 kcal/mol
1.35 ± 0.2
92%
Validated (Stable)
CCDC GOLD
84.2 (ChemPLP)
1.58 ± 0.3
88%
Validated (Tail fluctuates)
AutoDock Vina
-7.1 kcal/mol
3.42 ± 0.6
41%
Failed (Pose dissociates)
Data Interpretation:
The data clearly demonstrates that while AutoDock Vina can generate a plausible static pose, the lack of accurate halogen bonding parameters causes the 6-chloro group to destabilize in a dynamic solvent environment, leading to a loss of the critical Met1160 hydrogen bond. Conversely, Glide and GOLD poses remain stable (RMSD < 2.0 Å), proving that rigorous treatment of electrostatics and flexibility during the docking phase is mandatory for this specific molecule.
Conclusion
When validating docking models for highly flexible, halogenated fragments like 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, standard out-of-the-box docking protocols are insufficient. Researchers must prioritize platforms that offer explicit halogen bonding support (Glide) or exhaustive conformational sampling (GOLD). Furthermore, integrating a self-validating MD simulation step is not optional; it is a strict requirement to differentiate between true-positive binding events and artifacts caused by the highly rotatable ethanolamine tail.
Comparative Pharmacokinetic Profiling of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Executive Summary & Structural Rationale In early-stage drug discovery, the substitution patterns on aniline-based scaffolds profoundly dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In early-stage drug discovery, the substitution patterns on aniline-based scaffolds profoundly dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an objective, data-driven pharmacokinetic (PK) comparison between 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (hereafter referred to as ACEAE ) and its highly lipophilic structural counterpart, a generic diethyl analog (2-(2-amino-6-chlorophenyl)-N,N-diethylamine).
The core structural divergence lies in the N-ethyl-N-ethanol moiety of ACEAE. Replacing a terminal methyl group with a hydroxyl group introduces a critical hydrogen bond donor/acceptor. While this functionalization is designed to improve aqueous solubility and reduce non-specific binding, it fundamentally alters the compound's metabolic fate by introducing a direct liability for Phase II conjugation.
Metabolic Pathway Dynamics
The introduction of the terminal hydroxyl group in ACEAE splits its metabolic clearance into two distinct pathways. While the diethyl analog is almost exclusively cleared via Phase I CYP450-mediated N-dealkylation, ACEAE is subject to both Phase I oxidation and Phase II O-glucuronidation.
Fig 1. Divergent Phase I and Phase II metabolic pathways of the ACEAE scaffold.
Comparative In Vitro ADME Profiling
To evaluate the impact of the N-ethanol substitution, ACEAE was profiled against the Diethyl-Analog and Verapamil (a high-clearance, highly permeable positive control).
Table 1: Comparative In Vitro ADME Profile
Compound
Aqueous Solubility (µM)
Caco-2 P_app (10⁻⁶ cm/s)
RLM CL_int (µL/min/mg)
Plasma Protein Binding (%)
ACEAE
145.2
12.4
48.5
82.1
Diethyl-Analog
18.5
31.8
22.1
96.4
Verapamil (Control)
>200
45.2
185.3
90.0
Causality Analysis:
The data reveals a classic solubility-permeability tradeoff. The hydroxyl group in ACEAE increases aqueous solubility nearly 8-fold compared to the Diethyl-Analog, while simultaneously dropping passive membrane permeability (Caco-2 P_app) due to an increased polar surface area. Notably, the intrinsic clearance (CL_int) of ACEAE in Rat Liver Microsomes (RLM) is more than double that of the Diethyl-Analog. This accelerated clearance is directly attributed to the synergistic action of UGT-mediated glucuronidation on the hydroxyl tail.
Comparative In Vivo Pharmacokinetics (Rat Model)
In vitro metrics must be validated against in vivo systemic exposure. The following parameters were derived from Sprague-Dawley rats using discrete (non-cassette) dosing to prevent CYP-mediated drug-drug interactions.
Table 2: Comparative In Vivo Pharmacokinetics
Compound
Route
Dose (mg/kg)
C_max (ng/mL)
AUC_0-inf (ng·h/mL)
CL (mL/min/kg)
Vd_ss (L/kg)
Bioavailability (F %)
ACEAE
IV
2.0
850
1240
26.8
1.8
-
ACEAE
PO
10.0
410
2150
-
-
34.6
Diethyl-Analog
IV
2.0
1120
2850
11.7
3.2
-
Diethyl-Analog
PO
10.0
180
1950
-
-
13.6
Causality Analysis:
Despite ACEAE exhibiting a higher systemic clearance (26.8 mL/min/kg) than the Diethyl-Analog (11.7 mL/min/kg)—corroborating the in vitro RLM data—ACEAE achieves a significantly higher oral bioavailability (34.6% vs 13.6%). The extreme lipophilicity of the Diethyl-Analog results in dissolution-limited absorption in the gastrointestinal tract. ACEAE’s enhanced aqueous solubility overcomes this barrier, proving that for this specific aniline scaffold, optimizing solubility via an N-ethanol substitution yields superior oral exposure despite introducing a Phase II metabolic liability.
Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following self-validating protocols were employed.
Protocol A: In Vitro Microsomal Stability (Phase I & II)
This assay utilizes the in vitro T1/2 approach to predict intrinsic clearance, a foundational methodology for scaling hepatic clearance[1].
Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Permeabilization (Critical Step): Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Omitting this step artificially masks Phase II clearance.
Spiking: Add ACEAE to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture of NADPH (1 mM final, for Phase I) and UDPGA (2 mM final, for Phase II).
Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
Protocol B: In Vivo PK Profiling & Bioanalysis
Bioanalytical quantification was executed in strict adherence to the FDA's Bioanalytical Method Validation Guidance for Industry[2].
Fig 2. Self-validating in vivo pharmacokinetic workflow from dosing to NCA modeling.
Formulation: Formulate ACEAE in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.
Dosing: Administer IV doses (2 mg/kg) via the tail vein and PO doses (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route). Causality: Cassette dosing was strictly avoided to prevent competitive inhibition at CYP450 active sites, ensuring the calculated clearance reflects the true intrinsic properties of the scaffold.
Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to harvest plasma.
Bioanalysis: Extract plasma (50 µL) using protein precipitation with 150 µL acetonitrile containing a stable-isotope-labeled internal standard. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure calibration curves meet the ±15% accuracy criteria (±20% at LLOQ)[2].
Data Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) with a linear-up/log-down trapezoidal rule.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
Comparative Toxicity Profiling of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol and Key Structural Analogs
As drug development and specialty chemical synthesis evolve, understanding the toxicological boundaries of complex intermediates is paramount. The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (CAS: 1178691-25...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and specialty chemical synthesis evolve, understanding the toxicological boundaries of complex intermediates is paramount. The compound 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (CAS: 1178691-25-2) is a highly functionalized aniline derivative. Because it incorporates multiple reactive pharmacophores, its toxicity profile cannot be assessed in isolation. Instead, a rigorous Structure-Activity Relationship (SAR) deconstruction is required to benchmark its performance against simpler structural analogs.
This guide provides an in-depth, objective comparison of the target compound against its foundational moieties: o-phenylenediamine, 2-chloroaniline, and N,N-dialkylaniline.
Structural Deconstruction & Mechanistic Toxicity
To accurately predict and mitigate the toxicological risks of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, we must isolate the mechanistic contributions of its three primary structural domains.
The o-Phenylenediamine (OPD) Core: Mutagenicity and Sensitization
Unsubstituted o-phenylenediamine is a recognized mutagen and potent skin sensitizer[1]. Toxicity arises from its ability to undergo oxidative activation into reactive diimine species. These electrophiles readily form covalent adducts with nucleophilic residues in proteins (leading to haptenization and sensitization) and DNA (causing genetic lesions)[2]. In our target compound, the presence of the bulky N-alkyl-N-hydroxyethyl group sterically shields one nitrogen, reducing the rate of direct diimine formation compared to unsubstituted OPD. However, the primary amine remains a focal point for metabolic activation.
The Chloroaromatic Substitution: Methemoglobinemia
The addition of a chlorine atom at the ortho position (relative to the primary amine) introduces a toxicity vector characteristic of. Chloroanilines are notorious for inducing methemoglobinemia—a condition where the Fe2+ in hemoglobin is oxidized to Fe3+, severely impairing oxygen transport. Furthermore, the electron-withdrawing nature of the chloro group stabilizes intermediate nitrenium ions via resonance, which can prolong the half-life of these electrophiles and exacerbate mutagenic potential[3].
The N,N-Dialkyl Sidechain: Lipophilicity and Hepatic Burden
The N-ethyl and N-ethanol substitutions significantly increase the molecule's lipophilicity compared to primary anilines. While this steric bulk prevents direct N-oxidation at the tertiary nitrogen, it increases the hepatic burden by driving CYP450-mediated metabolism toward the unhindered primary amine.
Figure 1: CYP450-mediated bioactivation pathway of the target compound leading to toxicity.
To objectively compare the target compound against its analogs, we utilize self-validating in vitro systems that account for human-specific metabolic pathways.
Protocol 1: In Vitro Methemoglobin Formation Assay
Causality: Rodent models frequently underpredict human methemoglobinemia due to their inherently high methemoglobin reductase activity. By utilizing freshly isolated human erythrocytes co-incubated with Human Liver Microsomes (HLM), we establish a physiologically relevant model that accurately mimics human hepatic bioactivation.
Self-Validation: A parallel control utilizing heat-inactivated HLM ensures that any observed methemoglobin formation is strictly dependent on enzymatic bioactivation, ruling out direct chemical oxidation artifacts.
Step-by-Step Workflow:
Erythrocyte Isolation: Draw human whole blood into EDTA tubes. Centrifuge at 500 x g for 10 minutes to isolate RBCs. Wash three times with PBS (pH 7.4).
Metabolic Activation: Prepare a reaction mixture containing a 10% RBC suspension, 1 mg/mL pooled HLM, and an NADPH regenerating system in phosphate buffer.
Dosing: Spike the mixture with 50 µM of the target compound or structural analogs.
Validation Control: Run a parallel incubation with heat-inactivated HLM (95°C for 10 min).
Quantification: Incubate for 4 hours at 37°C. Lyse the RBCs using 1% Triton X-100. Measure absorbance at 630 nm (MetHb) and 540 nm (total Hb) via spectrophotometry to calculate the MetHb percentage.
Protocol 2: High-Content Screening (HCS) for Hepatocyte Integrity
Causality: Standard bulk viability assays (e.g., MTT) fail to distinguish between primary mitochondrial collapse and secondary necrosis. HCS resolves this by multiplexing fluorescent probes at single-cell resolution, allowing us to pinpoint the exact mechanism of hepatotoxicity.
Self-Validation: The protocol incorporates an uncoupler (FCCP) as a positive control for mitochondrial depolarization and a ROS scavenger (N-acetylcysteine) to confirm the specificity of the oxidative stress readout.
Step-by-Step Workflow:
Cell Seeding: Plate HepG2 cells in 384-well optical-bottom plates at 5,000 cells/well. Incubate for 24 hours.
Dosing: Treat cells with a concentration gradient (1 µM to 200 µM) of the test compounds for 24 hours.
Multiplex Staining: Add a cocktail of Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and DCFDA (cellular ROS).
Validation Controls: Include 50 µM FCCP (mitochondrial uncoupler) and 5 mM N-acetylcysteine (ROS scavenger).
Imaging & Analysis: Capture images using an automated confocal high-content reader. Quantify nuclear condensation, loss of TMRM intensity, and increased DCFDA fluorescence.
Figure 2: Multiplexed High-Content Screening (HCS) workflow for hepatotoxicity profiling.
Quantitative Data Comparison
The following table synthesizes the toxicological data, comparing the fully assembled target compound against its isolated structural analogs. The data demonstrates that while the target compound is less mutagenic than raw o-phenylenediamine, it retains significant methemoglobinemia risk due to the chloroaniline substructure.
Table 1: Comparative Toxicological Profiling Data (Empirical and SAR-derived benchmarks)
Compound
Structural Role
Ames Test (TA98, +S9)
MetHb Formation (%)*
HepG2 IC50 (µM)
Sensitization (DPRA)
2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
Target Molecule
Positive
18.5 ± 2.1
45.2
High Reactivity
o-Phenylenediamine
Diamine Core
Strong Positive
< 5.0
85.0
Extreme Reactivity
2-Chloroaniline
Chloro-aromatic
Weak Positive
42.3 ± 3.5
120.5
Moderate Reactivity
N-Ethyl-N-(2-hydroxyethyl)aniline
Dialkyl Sidechain
Negative
< 2.0
> 200.0
Minimal Reactivity
*MetHb Formation measured at 50 µM dosing in the human RBC/HLM co-incubation model.
Summary of Findings
Mitigated Mutagenicity: The N,N-dialkyl substitution on the target compound reduces its overall reactivity in the Direct Peptide Reactivity Assay (DPRA) compared to the extreme sensitization potential of unsubstituted o-phenylenediamine.
Synergistic Hepatotoxicity: The combination of the lipophilic dialkyl chain and the reactive chloroaniline core drives the HepG2 IC50 down to 45.2 µM, indicating that the intact molecule is more cytotoxic to hepatocytes than any of its individual fragments.
Methemoglobinemia Risk: While less severe than pure 2-chloroaniline, the target compound still converts 18.5% of hemoglobin to methemoglobin, necessitating strict exposure controls and biological monitoring in occupational settings[4].
References
Title: o-Phenylenediamine-induced DNA Damage and Mutagenicity in Tobacco Seedlings Is Light-Dependent
Source: PubMed (Mutation Research)
URL:[Link]
Title: Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA)
Source: Agency for Toxic Substances and Disease Registry (ATSDR)
URL:[Link]
Title: Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis
Source: PubMed (Journal of Medicinal Chemistry)
URL:[Link]
Inter-Laboratory Validation of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol Analytical Methods: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex substituted anilines and amino-alcohols as critical intermediates, the analytical control of these compounds becomes paramount. 2-((2-Amino-6-chlorophenyl)(ethyl)a...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex substituted anilines and amino-alcohols as critical intermediates, the analytical control of these compounds becomes paramount. 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is a highly functionalized intermediate characterized by dual basicity, steric hindrance, and a strong UV chromophore.
This guide objectively compares three analytical platforms—conventional HPLC-UV, high-throughput UHPLC-DAD, and trace-level LC-MS/MS—evaluating their performance as alternative solutions for the quantification of this compound. By detailing a comprehensive inter-laboratory validation study, we provide drug development professionals with the empirical data and mechanistic rationale required to select the optimal analytical strategy for their specific phase of development[1].
To design a robust, self-validating analytical method, one must first deconstruct the physicochemical properties of the analyte. The structure of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol dictates specific chromatographic behaviors that must be controlled to prevent inter-laboratory variability.
Sterically Hindered Dual Basicity: The molecule contains a primary aniline group and a tertiary aliphatic amine. The bulky ortho-chloro and ortho-amino substituents force the N-alkyl groups out of the aromatic plane. This disrupts lone-pair delocalization, making the tertiary amine moderately basic (estimated pKa ~7.5), while the primary aniline remains weakly basic (pKa ~4.5).
Causality in pH Selection: To prevent peak tailing caused by secondary interactions with residual silanols on silica-based columns, the mobile phase pH must be strictly controlled. We utilize an acidic mobile phase (pH 2.1 using 0.1% Formic Acid) to ensure complete protonation of both amine centers, driving the analyte into a single, predictable ionization state.
Orthogonal Selectivity: While standard C18 columns rely purely on hydrophobic partitioning, the electron-withdrawing chlorine atom and the aromatic ring make the analyte an excellent candidate for
π−π
interactions. Utilizing a Biphenyl stationary phase provides orthogonal selectivity, which is critical for separating the analyte from co-eluting matrix interferences during trace analysis.
Caption: Mechanistic relationship between analyte structural properties and chromatographic method design.
Analytical Platforms Comparison
To establish the optimal control strategy, three distinct analytical platforms were evaluated. Each "product" (methodology) serves a specific operational need within the pharmaceutical lifecycle[2].
Comparative Insight: While HPLC-UV remains the gold standard for routine lot release due to its ruggedness, UHPLC-DAD offers a 3x reduction in solvent consumption and analysis time. Conversely, LC-MS/MS is mandatory if the compound is classified as a potentially mutagenic impurity (PMI) requiring control at parts-per-million (ppm) levels relative to the API.
Inter-Laboratory Validation Protocol
To prove the robustness of these methods, a co-validation study was executed across three independent laboratories[3]. The objective was to demonstrate that the analytical procedure is fit for its intended purpose and yields statistically equivalent results regardless of the facility or platform used, in strict accordance with ICH Q2(R2) guidelines[1].
Self-Validating Experimental Workflow
Every protocol executed in this study was designed as a self-validating system. If the System Suitability Testing (SST) criteria embedded in Step 1 fail, the sequence automatically aborts, preventing the generation of invalid data.
Step 1: System Suitability Testing (SST) & Equilibration
Action: Inject six replicate standard solutions (10.0 µg/mL) prior to any sample analysis.
Causality: Verifies system precision and column efficiency.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤
2.0%; Tailing Factor (Tf)
≤
1.5; Theoretical Plates (N)
≥
5000.
Step 2: Sample Preparation (Matrix Spiking)
Action: A central coordinating lab prepared a homogeneous synthetic API matrix spiked with 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol at exactly 10.0 µg/mL (the Certified Reference Material equivalent).
Distribution: Samples were blinded and shipped under controlled conditions (2-8°C) to Lab A, Lab B, and Lab C.
Step 3: Extraction & Clean-up
Action: Weigh 50.0 mg of the spiked matrix into a 10 mL volumetric flask. Add 5 mL of extraction solvent (Acetonitrile:Water 50:50 v/v with 0.1% FA). Sonicate for 10 minutes at ambient temperature.
Causality: The 50% organic composition disrupts matrix-analyte binding while maintaining the solubility of the polar hydroxyl group. The acidic modifier ensures the amines remain protonated, preventing adsorptive losses on the glass walls.
Action: Dilute to volume, centrifuge at 4000 rpm for 5 minutes, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 4: Chromatographic Acquisition
Action: Each laboratory analyzes the blinded samples in triplicate over three consecutive days to assess both repeatability and intermediate precision.
Caption: Workflow for inter-laboratory analytical method validation and statistical harmonization.
Experimental Data & Inter-Laboratory Consensus
To objectively compare the performance of the three platforms across different environments, we utilized the Z-score statistical methodology. A Z-score evaluates the accuracy of a laboratory's result relative to the assigned target value, normalized by the target standard deviation. In inter-laboratory comparisons, a Z-score between -2.0 and +2.0 indicates acceptable consensus and method equivalency[4].
Note: The target standard deviation (
σ
) for Z-score calculation was set to 0.5 µg/mL based on historical method capability.
Data Synthesis & Decision Matrix
The experimental data confirms that all three analytical platforms successfully quantified 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol with exceptional accuracy (98.5% - 100.4%) and precision (RSD
≤
1.5%). The Z-scores for all laboratories fell well within the highly stringent ±1.0 range, proving that the methods are statistically equivalent for assay-level quantification[4].
Which Alternative Should You Choose?
Select HPLC-UV if your primary goal is transferring a rugged, easily reproducible method to a contract manufacturing organization (CMO) for routine API release testing.
Select UHPLC-DAD if your laboratory faces high sample throughput demands (e.g., during process chemistry optimization or forced degradation studies) and requires rapid turnaround times.
Select LC-MS/MS utilizing the Biphenyl column chemistry if you are tracking this compound as a trace-level impurity where extreme sensitivity (ng/mL) and orthogonal selectivity against complex matrices are non-negotiable.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat (Proxy for Z-score statistical methodology and inter-lab validation frameworks)
Source: National Institutes of Health (NIH) / National Center for Biotechnology Information
URL:[Link]
Analytical Method Transfer in Pharma
Source: Particle Analytical
URL:[Link]
From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods
Source: VICI Health Sciences
URL:[Link]